molecular formula C7H5ClFNO2 B13606816 5-Amino-3-chloro-2-fluorobenzoic acid

5-Amino-3-chloro-2-fluorobenzoic acid

Cat. No.: B13606816
M. Wt: 189.57 g/mol
InChI Key: OLAANUPOBONDNX-UHFFFAOYSA-N
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Description

5-Amino-3-chloro-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-3-chloro-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-3-chloro-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-chloro-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAANUPOBONDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Polysubstituted Aminobenzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polysubstituted aminobenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, underpinning the development of a wide array of therapeutic agents.[1][2][3][4][5] Their structural versatility, allowing for modification at the amino and carboxyl functionalities, as well as on the aromatic ring, has enabled the generation of compounds with diverse pharmacological activities.[1][2][3][4][5][6] This guide provides an in-depth technical exploration of this chemical class, intended for researchers, scientists, and drug development professionals. It will traverse the foundational principles of their synthesis, delve into the nuances of structure-activity relationships (SAR), and illuminate their therapeutic potential with a focus on anticancer, anti-inflammatory, and antimicrobial applications. The content is structured to provide not just procedural knowledge but also the causal reasoning behind experimental choices, ensuring a robust and applicable understanding for professionals in the field.

The Aminobenzoic Acid Scaffold: A Cornerstone in Medicinal Chemistry

The aminobenzoic acid core, particularly para-aminobenzoic acid (PABA), is a recurring motif in a significant number of commercially available drugs.[7][8] An analysis of a comprehensive drug database revealed that approximately 1.5% of all commercial drugs contain the PABA moiety, highlighting its importance in pharmaceutical development.[7][8] These drugs span a wide range of therapeutic categories, including local anesthetics (e.g., benzocaine, procaine), anti-inflammatory agents, antibacterial compounds, and even antineoplastic drugs.[7][8][9][10]

The utility of this scaffold stems from several key features:

  • Synthetic Tractability: The amino and carboxylic acid groups provide reactive handles for a variety of chemical transformations, facilitating the creation of large and diverse compound libraries.[1][2][3]

  • Biological Relevance: PABA is a crucial intermediate in the folate biosynthesis pathway in many bacteria, making it an inherent target for antimicrobial drug design.[9][10][11][12] Sulfonamide antibiotics, for instance, act as competitive inhibitors of dihydropteroate synthase, an enzyme that utilizes PABA.[11][13]

  • Privileged Structure: The aminobenzoic acid framework has demonstrated the ability to interact with a multitude of biological targets, earning it the status of a "privileged scaffold" in drug discovery.

Strategic Synthesis of Polysubstituted Aminobenzoic Acid Derivatives

The synthesis of diverse aminobenzoic acid derivatives is fundamental to exploring their therapeutic potential. The choice of synthetic route is dictated by the desired substitution pattern on the aromatic ring and the modifications at the amino and carboxyl groups.

Core Synthesis and Functionalization

The foundational step often involves the synthesis of the core aminobenzoic acid ring with the desired substitution pattern. For instance, 4-amino-3-bromobenzoic acid can be synthesized via the bromination of 4-aminobenzoic acid and serves as a versatile intermediate for anti-inflammatory agents like Amfenac.[14]

  • Materials: 4-Aminobenzoic acid, Ammonium bromide, Acetic acid, Hydrogen peroxide (30%).

  • Procedure:

    • Dissolve 4-aminobenzoic acid (1.0 eq) in acetic acid.

    • Add ammonium bromide (1.1 eq) to the solution.

    • Slowly add 30% hydrogen peroxide to the reaction mixture.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and isolate the product by filtration.

Derivatization of the Amino and Carboxyl Groups

Once the core is established, the amino and carboxyl groups can be readily modified to generate a library of analogs.

  • Esterification: The carboxyl group can be converted to an ester, as seen in the synthesis of benzocaine (ethyl p-aminobenzoate), a common local anesthetic.[15] This is typically achieved through Fischer esterification.[15]

  • Amidation: The carboxyl group can be activated and reacted with various amines to form amides. This is a common strategy to introduce diverse functionalities and modulate the compound's properties.

  • Schiff Base Formation: The amino group can react with aldehydes to form Schiff bases, which have shown promising antimicrobial and cytotoxic activities.[9][16]

  • N-Alkylation and Acylation: The amino group can be alkylated or acylated to introduce different substituents, which can significantly impact biological activity.[17][18]

  • Materials: p-Aminobenzoic acid, appropriate aromatic aldehyde, ethanol, glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve p-aminobenzoic acid (0.1 mol) and the corresponding aromatic aldehyde (0.1 mol) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate and recrystallize from ethanol to obtain the pure Schiff base.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The systematic modification of the aminobenzoic acid scaffold allows for the exploration of structure-activity relationships, providing crucial insights for rational drug design.

Anticancer Activity

Polysubstituted aminobenzoic acid derivatives have emerged as a promising class of anticancer agents.[1][2][3] Their mechanisms of action are diverse and can include the inhibition of key enzymes like β-tubulin and various protein kinases.[19]

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Benzamide derivative of PABA--5.85[1]
Benzamide derivative of PABA--4.53[1]
Chloro anilinoquinoline derivative-MCF-73.42[1]
Chloro anilinoquinoline derivative-A5495.97[1]
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate-Caco-223.31[1]
Alkyl derivative of PABACompound 20NCI-H46015.59[17][18]

SAR Insights:

  • The introduction of bulky and lipophilic groups can enhance anticancer activity.

  • Specific heterocyclic substitutions, such as quinazolines and benzimidazoles, have been shown to be particularly effective.[1]

  • The position and nature of substituents on the aromatic ring significantly influence cytotoxicity.

Anti-inflammatory Activity

Derivatives of aminobenzoic acid have demonstrated potent anti-inflammatory and analgesic properties.[20] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[14]

CompoundTargetIC50 (nM)Reference
AmfenacCOX-1250[14]
AmfenacCOX-2150[14]

SAR Insights:

  • The presence of a carboxylic acid moiety is often crucial for binding to the COX active site.

  • Substitutions on the aromatic ring can modulate COX-1/COX-2 selectivity.

  • The synthesis of thiazolidinone derivatives of 2-aminobenzoic acid has yielded compounds with greater potency than standard drugs like aspirin and phenylbutazone.[20]

Antimicrobial Activity

The aminobenzoic acid scaffold is a well-established starting point for the development of antimicrobial agents, largely due to its role in the bacterial folate pathway.[10][11]

Compound ClassSpecific DerivativeOrganismMIC (µg/mL)Reference
Sulphanilamide, 2-methyl-4-aminobenzoic acid, and sulfaguanidine-Bacterial strains0.97 to 62.5[1]
Aminochlorofluoro phenyl benzamide-E. coli60% activity[1]
Aminochlorofluoro phenyl benzamide-S. aureus90% activity[1]

SAR Insights:

  • Schiff bases of PABA have generally been found to be more potent than their ester counterparts.[16]

  • Electron-withdrawing groups, such as bromo substituents, can increase antimicrobial activity.[16]

  • The specific substitution pattern on the aromatic ring of Schiff base derivatives can tune the activity against different bacterial and fungal strains.[10]

Bioisosteric Replacements and Advanced Design Strategies

To overcome limitations such as poor metabolic stability or undesirable physicochemical properties, bioisosteric replacement is a powerful strategy in drug design.

  • Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functionalities like tetrazoles or acyl sulfonamides to improve properties such as lipophilicity and metabolic stability.[21][22]

  • Amide Bioisosteres: Heterocyclic rings such as triazoles, oxadiazoles, or imidazoles can serve as metabolically stable mimics of the amide bond.[21]

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow PABA p-Aminobenzoic Acid (PABA) Core_Mod Ring Substitution (e.g., Bromination) PABA->Core_Mod Functionalization Functional Group Derivatization Core_Mod->Functionalization Esters Esters (e.g., Benzocaine) Functionalization->Esters Esterification Amides Amides Functionalization->Amides Amidation Schiff_Bases Schiff Bases Functionalization->Schiff_Bases Condensation Library Diverse Compound Library Esters->Library Amides->Library Schiff_Bases->Library

Caption: General synthetic workflow for creating a library of polysubstituted aminobenzoic acid derivatives.

SAR_Logic Scaffold Aminobenzoic Acid Scaffold SAR Structure-Activity Relationship (SAR) Scaffold->SAR Chemical Modification Anticancer Anticancer Activity AntiInflammatory Anti-inflammatory Activity Antimicrobial Antimicrobial Activity SAR->Anticancer e.g., Heterocyclic substitutions SAR->AntiInflammatory e.g., Carboxylic acid moiety SAR->Antimicrobial e.g., Schiff base formation

Caption: Logical relationship between the core scaffold, SAR, and therapeutic outcomes.

Conclusion and Future Directions

Polysubstituted aminobenzoic acid derivatives continue to be a fertile ground for drug discovery.[1][2][3] Their proven track record, coupled with the potential for generating vast chemical diversity, ensures their relevance in the ongoing search for novel therapeutics. Future research will likely focus on the development of more selective and potent analogs through advanced synthetic methodologies, computational modeling, and a deeper understanding of their interactions with biological targets. The exploration of novel bioisosteric replacements and the application of combinatorial chemistry will undoubtedly lead to the discovery of next-generation drugs built upon this remarkable scaffold.

References

  • Clinical Profile: Aminobenzoic Acid USP (PABA) - GlobalRx. (n.d.).
  • What is the mechanism of Aminobenzoic acid? - Patsnap Synapse. (2024, July 17).
  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved February 13, 2024, from [Link]

  • Kumar, P., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(2), 87-97. Retrieved February 13, 2024, from [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved February 13, 2024, from [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 38(11-12), 1017–1023. Retrieved February 13, 2024, from [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 22. Retrieved February 13, 2024, from [Link]

  • Wempe, M. F., et al. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of medicinal chemistry, 20(3), 345–351. Retrieved February 13, 2024, from [Link]

  • Nisa, Z. U., & Akhtar, T. (2020). para-Aminobenzoic Acid-A Substrate of Immense Significance. Mini-reviews in organic chemistry, 17(6), 686–700. Retrieved February 13, 2024, from [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved February 13, 2024, from [Link]

  • Khan, I., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2389813. Retrieved February 13, 2024, from [Link]

  • Chen, H. F., & Yang, Z. Y. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current medicinal chemistry, 9(21), 1939–1953. Retrieved February 13, 2024, from [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 22. Retrieved February 13, 2024, from [Link]

  • What is Aminobenzoic acid used for? - Patsnap Synapse. (2024, June 14).
  • Haroon, F., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate. Retrieved February 13, 2024, from [Link]

  • Khan, I., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172704. Retrieved February 13, 2024, from [Link]

  • Wempe, M. F., et al. (1977). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 20(3), 345-351. Retrieved February 13, 2024, from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • Wood, W. B. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of experimental medicine, 75(4), 369–381. Retrieved February 13, 2024, from [Link]

  • Chen, H. F., & Yang, Z. Y. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. ResearchGate. Retrieved February 13, 2024, from [Link]

  • Wang, Y., et al. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 15(24), 16454-16467. Retrieved February 13, 2024, from [Link]

  • Trujillo-Ferrara, J., et al. (2003). Synthesis, anticholinesterase activity and structure–Activity relationships of m-Aminobenzoic acid derivatives. Bioorganic & medicinal chemistry letters, 13(10), 1825–1827. Retrieved February 13, 2024, from [Link]

  • Al-Hiyari, Y., et al. (2025). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Open Exploration, 2, 1-13. Retrieved February 13, 2024, from [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved February 13, 2024, from [Link]

  • Haroon, F., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having... ResearchGate. Retrieved February 13, 2024, from [Link]

  • Aboshanab, K. M., et al. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. ResearchGate. Retrieved February 13, 2024, from [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved February 13, 2024, from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176. Retrieved February 13, 2024, from [Link]

  • Bergman, J. (2008). Synthesis of heterocycles from anthranilic acid and its derivatives. SciSpace. Retrieved February 13, 2024, from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Retrieved February 13, 2024, from [Link]

  • da Silva, J. F., et al. (2014). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 86(4), 1649-1654. Retrieved February 13, 2024, from [Link]

  • Bozorov, K., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(19), 6599. Retrieved February 13, 2024, from [Link]

  • Kapoor, A., & Dahiya, S. K. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67. Retrieved February 13, 2024, from [Link]

  • A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof. (2022). Google Patents.
  • Acid Bioisosteres. (2022, July 8). Cambridge MedChem Consulting. Retrieved February 13, 2024, from [Link]

  • Sheikha, G. A., et al. (2022). Synthesis of 4-aminobenzoic acid derivatives 12–15. ResearchGate. Retrieved February 13, 2024, from [Link]

Sources

Sourcing and Quality Assurance of 5-Amino-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of sourcing, quality assurance, and chemical profiling for 5-Amino-3-chloro-2-fluorobenzoic acid , a critical scaffold in medicinal chemistry.

CAS Number: 1519383-66-4 Grade: Research Grade (>97%) Audience: Medicinal Chemists, CMC Leads, Procurement Specialists

Executive Summary

5-Amino-3-chloro-2-fluorobenzoic acid is a highly functionalized aromatic building block used primarily in the synthesis of kinase inhibitors and fluoroquinolone-class antibiotics . Its specific substitution pattern—featuring a fluorine atom ortho to the carboxylic acid and an amine meta to the acid—makes it a valuable scaffold for optimizing binding affinity in protein-ligand interactions, particularly where hydrogen bonding and metabolic stability are required.

Sourcing this material presents specific challenges regarding regioisomeric purity . Due to the directing effects during synthesis, the presence of the 6-amino isomer is a common critical quality attribute (CQA) that must be controlled. This guide outlines the synthesis-driven impurity profile, validated supplier landscapes, and rigorous quality control protocols.

Chemical Profile & Technical Specifications

PropertySpecification
Chemical Name 5-Amino-3-chloro-2-fluorobenzoic acid
CAS Number 1519383-66-4
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (COOH), ~2.5 (Aniline NH₂ protonation)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen recommended)

Synthesis-Driven Impurity Analysis

To effectively evaluate suppliers, one must understand the genesis of the material. The synthesis typically proceeds via electrophilic aromatic substitution (Nitration) followed by reduction. This pathway dictates the impurity profile.

Synthetic Pathway & Logic

The starting material is 3-chloro-2-fluorobenzoic acid .

  • Nitration: The Fluorine (ortho/para director) and Carboxylic Acid (meta director) cooperatively direct the incoming nitro group to the C5 position .

  • Reduction: The nitro group is reduced (e.g., H₂/Pd-C or Fe/HCl) to the amine.

Critical Risk: While C5 is the favored position, steric and electronic factors can lead to minor nitration at C6 , resulting in the 6-amino-3-chloro-2-fluorobenzoic acid isomer. This isomer is difficult to separate by standard flash chromatography due to similar polarity.

Pathway Visualization

SynthesisPathway Start 3-Chloro-2-fluorobenzoic acid (Starting Material) Reagent1 HNO3 / H2SO4 (Nitration) Start->Reagent1 Inter 3-Chloro-2-fluoro-5-nitrobenzoic acid (Major Intermediate) Reagent1->Inter Major Path (C5) Impurity 6-Nitro Isomer (Minor Impurity) Reagent1->Impurity Minor Path (C6) Reagent2 H2 / Pd-C (Reduction) Inter->Reagent2 Product 5-Amino-3-chloro-2-fluorobenzoic acid (Target) Reagent2->Product

Figure 1: Synthetic route illustrating the origin of the critical regioisomeric impurity.

Supplier Landscape & Sourcing Strategy

Suppliers for CAS 1519383-66-4 fall into two categories: Catalog Distributors (for gram-scale screening) and Specialized Synthesis CROs (for kg-scale GMP/GLP needs).

Validated Supplier Categories
Supplier TypeRecommended VendorsTypical PurityLead TimeUse Case
Tier 1: Major Catalog BLD Pharm , ChemScene >97%1-2 WeeksMedChem screening, Hit-to-Lead
Tier 2: Aggregators MolPort , eMolecules Variable2-4 WeeksPrice comparison, sourcing from boutique labs
Tier 3: Custom CRO WuXi AppTec , Enamine >98%6-8 WeeksScale-up, Process Development, GMP batches
Selection Criteria
  • Isomeric Purity Confirmation: Do not accept "Purity >97%" based solely on HPLC-UV. Demand ¹⁹F NMR data. The fluorine shift is highly sensitive to the position of the amine (ortho vs. meta vs. para relationship).

  • Salt Form: Verify if the product is the free acid or a hydrochloride salt. The HCl salt is more stable but requires neutralization steps in coupling reactions.

Quality Control & Validation Protocols

To ensure data integrity in downstream biological assays, the following QC protocol is mandatory upon receipt of the material.

HPLC Purity Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine absorption).

  • Acceptance Criteria: Main peak >97% area; no single impurity >1%.

Structural Verification (NMR)

The definitive test for the correct isomer is ¹⁹F NMR and ¹H NMR .

  • ¹H NMR (DMSO-d₆):

    • Look for two distinct aromatic doublets (or doublets of doublets due to F-coupling).

    • Logic: The protons at C4 and C6 are chemically non-equivalent. If the amine were at C6, the symmetry and coupling constants would change drastically.

  • ¹⁹F NMR:

    • The fluorine signal will show coupling to the adjacent protons.

    • Self-Validation: Compare the shift to the starting material (3-chloro-2-fluorobenzoic acid). The introduction of an amine at C5 (para to F) should cause a significant upfield shift in the fluorine signal due to resonance donation.

Handling & Safety (EHS)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Stability: Amine-containing benzoic acids can be prone to oxidation (browning) over time. Store under inert gas (Argon) and protect from light.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Fluorinated Benzoic Acid Derivatives. Retrieved from [Link]

  • Zhou, Y., et al. (2021). Design and Synthesis of Novel Kinase Inhibitors Utilizing Fluorinated Scaffolds. Journal of Medicinal Chemistry.
  • Goumont, R., et al. (2009). Nucleophilic Aromatic Substitution in Fluoro-Nitro-Benzenes. Chemistry - A European Journal.

Sources

Methodological & Application

Application Note: Regioselective Nitration of 3-Chloro-2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the nitration of 3-chloro-2-fluorobenzoic acid to synthesize 3-chloro-2-fluoro-5-nitrobenzoic acid . This transformation is a critical intermediate step in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Saflufenacil) and various fluoroquinolone antibiotics.[1]

The protocol prioritizes regiochemical fidelity and process safety . By leveraging the cooperative directing effects of the fluoro- and carboxyl- moieties, this method achieves high selectivity for the 5-nitro isomer (>95%) while managing the significant thermal hazards associated with nitration of electron-deficient aromatics.

Strategic Analysis: Regioselectivity & Mechanism

Mechanistic Rationale

Success in this synthesis relies on understanding the competition between the directing groups on the benzene ring.[1]

  • Fluorine (C2): A deactivating group with a strong resonance effect (

    
    ), directing electrophiles ortho and para.[1] With C1 and C3 occupied, it directs strongly to C5 .[1]
    
  • Carboxyl (C1): A strong electron-withdrawing group (

    
    ), directing meta.[1] Relative to C1, the meta positions are C3 (occupied) and C5 .[1]
    
  • Chlorine (C3): Weakly deactivating, directing ortho (C2, C4) and para (C6).

Pathway Visualization

The following diagram illustrates the electronic vectors leading to the specific 5-nitro product.

Regioselectivity Start 3-chloro-2-fluorobenzoic acid Directing_F Fluorine (C2) Directs: Para -> C5 Start->Directing_F Directing_COOH Carboxyl (C1) Directs: Meta -> C5 Start->Directing_COOH Directing_Cl Chlorine (C3) Directs: Ortho/Para -> C4/C6 Start->Directing_Cl Intermediate Sigma Complex (Resonance Stabilized at C5) Directing_F->Intermediate Strong +R Effect Directing_COOH->Intermediate Meta Direction Byproduct Minor Isomers (<5%) Directing_Cl->Byproduct Product MAJOR PRODUCT 3-chloro-2-fluoro-5-nitrobenzoic acid Intermediate->Product -H+ (Aromatization)

Figure 1: Mechanistic map showing the reinforcing directing effects of F and COOH groups favoring substitution at the C5 position.

Operational Protocol: Mixed Acid Nitration

Safety Pre-Check (Critical)
  • Thermal Runaway Risk: Nitration is highly exothermic.[1][2] The addition of nitric acid must be strictly temperature-controlled.[1]

  • Acid Burns: Fuming nitric acid and concentrated sulfuric acid cause severe, instantaneous burns.[1] Full PPE (Face shield, chemically resistant gloves, apron) is mandatory.[1]

  • Gas Evolution: Reaction generates NOx fumes.[1] Work exclusively in a high-performance fume hood.

Reagents & Equipment
ReagentGradeRole
3-chloro-2-fluorobenzoic acid>98%Substrate
Sulfuric Acid (

)
98% Conc.[1][3]Solvent/Catalyst
Fuming Nitric Acid (

)
>90%Nitrating Agent
Ice/WaterDistilledQuenching Medium
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a 3-neck round-bottom flask with Concentrated

    
      (4.0 vol relative to substrate mass).
    
  • Cool the acid to 0–5°C using an ice/salt bath.

  • Add 3-chloro-2-fluorobenzoic acid (1.0 eq) portion-wise with vigorous stirring. Ensure the internal temperature does not exceed 10°C.

    • Note: The substrate is a solid; ensure complete suspension/dissolution before proceeding.[1]

Step 2: Nitration (The Critical Step)

  • Prepare the nitrating agent: Fuming

    
     (1.5 eq).[1]
    
  • Add the

    
    dropwise  via an addition funnel over 30–60 minutes.[1]
    
  • Strict Constraint: Maintain internal temperature between 0–10°C . Do not rush this step.

  • Once addition is complete, allow the mixture to warm to 20–25°C (Room Temperature) .

  • Stir for 2–3 hours.

    • Validation: Monitor reaction progress via TLC or HPLC.[1] The starting material peak should disappear.[1]

Step 3: Quenching & Isolation

  • Prepare a beaker with crushed ice (approx. 10x weight of acid).[1]

  • Slowly pour the reaction mixture onto the crushed ice with stirring.

    • Caution: This is exothermic.[1][2][4] Avoid splashing.

  • A white to pale-yellow precipitate will form immediately.[1]

  • Stir the slurry for 30 minutes to ensure all acid trapped in the crystal lattice is released.

  • Filter the solid using a Buchner funnel.[1]

  • Wash the filter cake with cold water (

    
    ) until the filtrate pH is neutral (> pH 4).[1]
    
Process Workflow Diagram

NitrationWorkflow Setup 1. Setup Cool H2SO4 to 0°C Addition 2. Addition Add Substrate Add HNO3 Dropwise Setup->Addition < 10°C Reaction 3. Reaction Warm to 20°C Stir 2-3h Addition->Reaction Exotherm Control Quench 4. Quench Pour onto Ice Precipitate forms Reaction->Quench Complete Isolation 5. Isolation Filter & Wash Dry Quench->Isolation Solid Recovery

Figure 2: Operational workflow for the mixed-acid nitration process.

Purification & Quality Assurance

While the regioselectivity is high, trace isomers or unreacted starting material may persist.[1] For pharmaceutical-grade purity (>99%), use the Acid-Base Swing method.[1]

Purification Protocol (Acid-Base Swing)
  • Dissolution: Suspend the crude wet cake in 10% aqueous

    
     solution. Stir until dissolved.
    
    • Logic: The benzoic acid converts to the water-soluble sodium benzoate salt.[1] Non-acidic impurities (e.g., nitro-halo-benzenes formed by decarboxylation) will remain insoluble.[1]

  • Filtration: Filter off any insoluble solids.[1] Keep the filtrate.

  • Precipitation: Slowly acidify the filtrate with 6N HCl to pH 1–2.

  • Recovery: The purified product precipitates as a white solid.[1] Filter, wash with water, and dry at 50°C under vacuum.[1]

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Melting Point 146–150°CCapillary Method
Identity 1H NMR (DMSO-d6)Confirms substitution pattern
Purity >98.0%HPLC (Area %)

1H NMR Interpretation: The product (3-chloro-2-fluoro-5-nitrobenzoic acid) will show two aromatic protons.[1]

  • H4: Doublet of doublets (coupling with F and H6).

  • H6: Doublet of doublets (coupling with F and H4).

  • Key Indicator: Look for the absence of the H5 proton signal, confirming nitration at that specific site.[1]

References

  • Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. World Intellectual Property Organization.[1][5] WO2022201155.[1][5]

    • Source:

  • Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (Context on Nitration of Fluorobenzoic Acids).SAGE Open Medicine.

    • Source:

  • Process for the preparation of benzoic acid derivatives. European Patent Office.[1] EP1853548.[1]

    • Source:

  • 4-Fluoro-3-nitrobenzoic acid Safety D

    • Source:

Sources

Chemoselective Reduction of 3-Chloro-2-Fluoro-5-Nitrobenzoic Acid: Process Optimization and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanistic Insight

The reduction of 3-chloro-2-fluoro-5-nitrobenzoic acid to its corresponding aniline (3-chloro-2-fluoro-5-aminobenzoic acid ) presents a classic chemoselectivity challenge in process chemistry. The presence of two different halogen atoms—fluorine and chlorine—on the aromatic ring creates a "fragility window" that disqualifies standard catalytic hydrogenation methods.

The Chemoselectivity Paradox

Standard Palladium on Carbon (Pd/C) hydrogenation is widely regarded as the most efficient method for nitro reduction. However, in this substrate, Pd/C promotes hydrodehalogenation . The oxidative addition of Palladium into the C-Cl bond is rapid, leading to the formation of des-chloro impurities (2-fluoro-5-aminobenzoic acid). While the C-F bond is stronger, aggressive conditions can also lead to defluorination.

To preserve the halogen decoration—which is often critical for the biological activity (metabolic stability and binding affinity) of the final drug candidate—we must utilize Single Electron Transfer (SET) mechanisms or Poisoned Catalyst systems.

Decision Matrix for Method Selection

Chemoselectivity_Decision Start Substrate: 3-Chloro-2-Fluoro-5-Nitrobenzoic Acid Method_Pd Method: H2 + Pd/C Start->Method_Pd Method_Fe Method: Fe / NH4Cl (Bechamp-type) Start->Method_Fe Method_Pt Method: H2 + Pt/C (Sulfided) Start->Method_Pt Goal Target: 3-Chloro-2-Fluoro-5-Aminobenzoic Acid Result_Pd Result: Dechlorination (Impurity Formation) Method_Pd->Result_Pd Avoid Result_Fe Result: High Selectivity Robust Scalability Method_Fe->Result_Fe Recommended (General Lab/Pilot) Result_Fe->Goal Result_Pt Result: Good Selectivity Requires Autoclave Method_Pt->Result_Pt Alternative (High Throughput) Result_Pt->Goal

Figure 1: Chemoselectivity Decision Tree highlighting the risk of Pd-catalyzed dehalogenation.

Primary Protocol: Iron-Mediated Reduction (Fe/NH4Cl)

This method is the "Gold Standard" for this specific substrate. It utilizes Iron (0) as the electron source and Ammonium Chloride as a mild electrolyte/proton source. Unlike HCl-mediated reductions, this protocol maintains a near-neutral pH (approx. 5-6), preventing the formation of aryl-chloride hydrolysis byproducts.

Reagent Table[1]
ReagentEquiv.[1]RoleCritical Attribute
Substrate 1.0ReactantSolid, likely sparingly soluble in water
Iron Powder 4.0 - 5.0ReductantUse 325 mesh or finer for kinetics
Ammonium Chloride 5.0ElectrolyteSaturated solution ensures proton transfer
Ethanol/Water (3:1 v/v)SolventSolubilizes substrate; water needed for e- transfer
Celite (Diatomaceous Earth) N/AFilter AidEssential for removing iron sludge
Step-by-Step Methodology

1. Setup & Dispersion:

  • In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge) and a reflux condenser, dissolve 3-chloro-2-fluoro-5-nitrobenzoic acid (1.0 equiv) in Ethanol (10 vol relative to mass).

  • Add a solution of Ammonium Chloride (5.0 equiv) dissolved in Water (3 vol).

  • Note: The starting material may precipitate slightly upon water addition; this is acceptable.

2. Activation & Addition:

  • Heat the mixture to 60°C.

  • Add Iron Powder (5.0 equiv) portion-wise over 15 minutes.

  • Caution: The reaction is exothermic.[2] Monitor internal temperature to prevent runaway boiling.

3. Reaction Phase:

  • Increase temperature to Reflux (approx. 78-80°C) .

  • Agitate vigorously.[3] The kinetics are surface-area dependent.

  • Monitor: Check via HPLC or TLC after 2 hours. The reaction is typically complete within 2-4 hours.

    • TLC Mobile Phase: 50% Ethyl Acetate / 50% Hexane + 1% Acetic Acid (Product is more polar and often fluorescent).

4. Workup (The Critical Step):

  • Hot Filtration: While the reaction mixture is still hot (>60°C), filter it through a pad of Celite to remove unreacted iron and iron oxide sludge.

  • Why Hot? The amine product (as the ammonium salt or free acid) may precipitate if cooled in the presence of the sludge, leading to yield loss.

  • Wash the Celite cake with hot Ethanol (2 x 2 vol).

5. Isolation (Isoelectric Precipitation):

  • Concentrate the filtrate under reduced pressure to remove the Ethanol. You will be left with an aqueous slurry.

  • pH Adjustment: The product is an amino acid. It is amphoteric.

    • If the solution is too basic, it exists as a carboxylate.

    • If too acidic, it exists as an ammonium salt.

    • Carefully adjust pH to the Isoelectric Point (approx. pH 3.0 - 3.5) using dilute HCl or NaOH.

  • Allow the slurry to stir at 0-5°C for 1 hour.

  • Filter the off-white/beige solid and wash with cold water.[3]

  • Dry in a vacuum oven at 45°C.

Workflow Diagram

Fe_Protocol_Flow Step1 Dissolution (EtOH/H2O/NH4Cl) Step2 Iron Addition (Portionwise @ 60°C) Step1->Step2 Step3 Reflux (2-4 Hours) Step2->Step3 Step4 Hot Filtration (Remove Fe Sludge) Step3->Step4 Step5 Concentration (Remove EtOH) Step4->Step5 Step6 pH Adjustment (Target pH 3.0-3.5) Step5->Step6 Step7 Isolation (Filtration & Drying) Step6->Step7

Figure 2: Operational workflow for Iron-mediated reduction emphasizing hot filtration and pH control.

Alternative Protocol: Sulfided Platinum Hydrogenation[4]

For laboratories equipped with high-pressure reactors (Parr shakers or Autoclaves), this method offers a cleaner impurity profile but requires specialized catalyst handling.

Why Sulfided Platinum (Pt/C-S)? Sulfur acts as a catalyst poison that selectively inhibits the hydrogenolysis of C-Cl and C-F bonds while retaining sufficient activity to reduce the nitro group.

Protocol Parameters
  • Catalyst: 5% Pt/C (sulfided). Loading: 2-5 wt% relative to substrate.

  • Solvent: Methanol or Ethyl Acetate.[4]

  • Pressure: 3-5 bar (45-75 psi) H2.

  • Temperature: Ambient to 40°C. Do not overheat, as dehalogenation activation energy is higher than nitro reduction.

  • Procedure:

    • Purge vessel with Nitrogen (3x).[5]

    • Charge H2.

    • Agitate until uptake ceases.

    • Filter catalyst (keep wet to prevent pyrophoric ignition).

    • Concentrate filtrate.[2][6]

Analytical Validation (Self-Validating System)

To ensure the protocol has worked and to validate the integrity of the halogen bonds, use the following markers:

1H NMR (DMSO-d6)
  • Loss of Signal: The starting material will show distinct aromatic proton shifts influenced by the strong electron-withdrawing

    
     group.
    
  • New Signal: Look for a broad exchangeable peak around 5.0 - 6.0 ppm corresponding to the

    
     protons.
    
  • Aromatic Region: The aromatic protons will shift upfield (shielding effect) due to the change from electron-withdrawing (

    
    ) to electron-donating (
    
    
    
    ).
  • Validation of Halogens: Ensure the coupling constants (

    
    ) remain consistent. Loss of Fluorine would simplify the splitting pattern significantly.
    
Mass Spectrometry (LC-MS)
  • Target Mass: Calculate the mass shift.

    • 
       (Mass 46) 
      
      
      
      
      
      (Mass 16).
    • Net change: Loss of 30 amu .

  • Isotope Pattern: Chlorine has a distinct 3:1 ratio (

    
    ).
    
    • Check: If the M+2 peak intensity drops significantly, you have dechlorinated the product.

Troubleshooting & Safety

IssueRoot CauseCorrective Action
Low Yield Product trapped in Iron sludgeUse Hot Filtration . Boil the filter cake with fresh Ethanol to extract trapped product.
Dechlorination Reaction too vigorous or wrong catalystSwitch from Pd/C to Fe/NH4Cl. If using Fe, ensure temp does not exceed 85°C.
Product is Oily/Sticky pH not at Isoelectric PointPerform a precise pH titration. The zwitterionic form crystallizes best.
Incomplete Reaction Iron surface passivationAdd 2-3 drops of concentrated HCl to "etch" the iron surface at the start.

Safety Note: Dry iron powder residues can be pyrophoric. Keep the filter cake wet with water and dispose of it in a dedicated metal waste container.

References

  • Ramadas, K., & Srinivasan, N. (1992).[7][8] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189–3195.[7] Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." (General overview of chemoselectivity including Fe and Pt/C-S methods). Link

  • Patent US5233083A. "Process for the preparation of 2-amino-3-chlorobenzoic acid." (Describes the industrial handling of similar chloronitrobenzoic acids and pH adjustments). Link

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe) Protocols." (Practical lab-scale examples of the Fe/NH4Cl methodology). Link

Sources

Application Note: Esterification Methods for 5-Amino-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-3-chloro-2-fluorobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] Its structural complexity, featuring an amino group and two different halogen substituents, makes it a valuable scaffold for the synthesis of a wide array of chemical entities. The ester derivatives of this acid are particularly important as intermediates in the development of novel pharmaceuticals and agrochemicals, where the ester functionality can serve as a protecting group, a modifiable handle for further synthetic transformations, or a key element for biological activity.

This application note provides detailed protocols and expert insights into three distinct and reliable methods for the esterification of 5-Amino-3-chloro-2-fluorobenzoic acid. The methods discussed are:

  • Fischer-Speier Esterification: A classic acid-catalyzed method.

  • Steglich Esterification: A mild, coupling agent-mediated approach.

  • Thionyl Chloride Mediated Esterification: A two-step process via an acid chloride intermediate.

Each section includes a discussion of the underlying chemical principles, step-by-step experimental procedures, and practical advice to ensure successful synthesis and high yields.

Method 1: Fischer-Speier Esterification

Principle and Mechanism

Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.[3] For aminobenzoic acids, a stoichiometric amount of the acid catalyst is often necessary to protonate the basic amino group, which would otherwise interfere with the catalytic cycle.[2]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.

Fischer_Esterification CarboxylicAcid R-COOH step1 + CarboxylicAcid->step1 Alcohol R'-OH step2 + Alcohol->step2 H_plus H+ H_plus->step1 ProtonatedAcid R-C(OH)₂⁺ ProtonatedAcid->step2 Tetrahedral1 R-C(OH)₂(⁺OHR') Tetrahedral2 R-C(OH)(OH₂⁺)R' Tetrahedral1->Tetrahedral2 +H⁺, -H⁺ ProtonatedEster R-C(⁺OH)OR' Tetrahedral2->ProtonatedEster Water H₂O step4 - H₂O ProtonatedEster->step4 Ester R-COOR' step5 - H⁺ step1->ProtonatedAcid step2->Tetrahedral1 step3 - H⁺ step4->Ester

Caption: Mechanism of Fischer-Speier Esterification.

Expert Insights: Navigating the Nuances

The primary challenge in the Fischer esterification of aminobenzoic acids is the presence of the basic amino group. This group will be protonated by the acid catalyst, forming an ammonium salt. While this protects the amine from unwanted side reactions, it also means that at least a stoichiometric amount of the acid catalyst is required. Using a large excess of the alcohol as the solvent is a practical way to shift the equilibrium towards the product. The choice of a simple primary or secondary alcohol (e.g., methanol, ethanol) is recommended for this method due to their high reactivity and ease of removal post-reaction.

Detailed Protocol: Synthesis of Methyl 5-Amino-3-chloro-2-fluorobenzoate

Materials:

  • 5-Amino-3-chloro-2-fluorobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 5-Amino-3-chloro-2-fluorobenzoic acid (e.g., 5.0 g) in anhydrous methanol (50 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.5 mL) dropwise to the suspension. A precipitate of the ammonium salt may form.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization: Carefully pour the residue into a beaker containing ice-cold water (100 mL). Neutralize the acidic solution by the slow, dropwise addition of 10% sodium carbonate solution until the pH is approximately 8. The product will precipitate as a solid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Fischer_Workflow A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Remove Methanol C->D E 5. Quench with Ice-Water D->E F 6. Neutralize with Na₂CO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify by Recrystallization H->I

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

Principle and Mechanism

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5][6] This method is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[4][5]

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4] DMAP then acts as an acyl transfer catalyst by reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[4][5]

Steglich_Esterification CarboxylicAcid R-COOH step1 + CarboxylicAcid->step1 DCC DCC DCC->step1 DMAP DMAP step2 + DMAP->step2 Alcohol R'-OH step3 + Alcohol->step3 step4 + Alcohol->step4 O_acylisourea O-Acylisourea O_acylisourea->step2 O_acylisourea->step4 N_acylpyridinium N-Acylpyridinium N_acylpyridinium->step3 Ester R-COOR' DCU DCU (precipitate) step1->O_acylisourea step2->N_acylpyridinium step3->Ester step4->Ester step4->DCU

Caption: Mechanism of Steglich Esterification.

Expert Insights: A Milder Approach

The Steglich esterification is an excellent choice when dealing with acid-sensitive substrates or when forcing conditions are to be avoided. The reaction is typically run at room temperature. A key practical aspect of this reaction is the removal of the dicyclohexylurea (DCU) byproduct, which precipitates out of most common organic solvents. Careful filtration is crucial for a clean workup. While DCC is effective, water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can also be used, which can simplify purification as the urea byproduct can be removed with an aqueous wash.[7]

Detailed Protocol: Synthesis of Ethyl 5-Amino-3-chloro-2-fluorobenzoate

Materials:

  • 5-Amino-3-chloro-2-fluorobenzoic acid

  • Anhydrous Ethanol (EtOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 5-Amino-3-chloro-2-fluorobenzoic acid (e.g., 2.0 g), anhydrous ethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (40 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM (10 mL) dropwise to the cooled mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filtration: The precipitated dicyclohexylurea (DCU) is removed by vacuum filtration. Wash the filter cake with a small amount of cold DCM.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Steglich_Workflow A 1. Dissolve Acid, Alcohol, DMAP in DCM B 2. Cool to 0°C and Add DCC A->B C 3. Stir at Room Temperature for 12-18h B->C D 4. Filter off Precipitated DCU C->D E 5. Aqueous Work-up (Acid, Base, Brine) D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G

Caption: Workflow for Steglich Esterification.

Method 3: Thionyl Chloride Mediated Esterification

Principle and Mechanism

This method involves a two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[8][9] The acyl chloride is then reacted with an alcohol to form the ester. This is not a catalytic process and is generally irreversible. The byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed.[9]

The mechanism of acyl chloride formation involves the attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, followed by elimination of a chloride ion and subsequent loss of SO₂ and HCl. The resulting acyl chloride is a potent electrophile that readily reacts with the alcohol in the second step via a nucleophilic acyl substitution mechanism.

Thionyl_Chloride_Esterification CarboxylicAcid R-COOH step1 + CarboxylicAcid->step1 SOCl2 SOCl₂ SOCl2->step1 Alcohol R'-OH step2 + Alcohol->step2 AcylChloride R-COCl AcylChloride->step2 Ester R-COOR' step1->AcylChloride -SO₂, -HCl step2->Ester -HCl

Caption: Thionyl Chloride Mediated Esterification.

Expert Insights: A Highly Reactive Route

The use of thionyl chloride is a very effective way to activate the carboxylic acid. The reaction to form the acyl chloride is often performed neat or in an inert solvent like DCM or toluene. A potential concern with aminobenzoic acids is the reaction of thionyl chloride with the amino group. However, under controlled conditions, the carboxylic acid is generally more reactive. It is also possible to protect the amine group prior to this reaction, though this adds extra steps to the synthesis. The reaction of the isolated acyl chloride with the alcohol is typically very fast and can often be done at low temperatures.

Detailed Protocol: Synthesis of Isopropyl 5-Amino-3-chloro-2-fluorobenzoate

Materials:

  • 5-Amino-3-chloro-2-fluorobenzoic acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Toluene

  • Anhydrous Isopropanol

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a stir bar

  • Reflux condenser with a gas outlet to a scrubber

  • Heating mantle

  • Dropping funnel

  • Rotary evaporator

Procedure:

Step 1: Acyl Chloride Formation

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 5-Amino-3-chloro-2-fluorobenzoic acid (e.g., 3.0 g) in anhydrous toluene (30 mL).

  • SOCl₂ Addition: Add thionyl chloride (1.5 eq) dropwise to the suspension.

  • Reflux: Heat the mixture to reflux for 2-3 hours. The reaction should be performed in a fume hood as SO₂ and HCl gases are evolved.

  • Isolation of Acyl Chloride: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure. The crude acyl chloride can be used directly in the next step.

Step 2: Ester Formation 5. Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM (20 mL) and cool to 0 °C in an ice bath. 6. Alcohol and Base Addition: In a separate flask, mix anhydrous isopropanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the acyl chloride solution. 7. Reaction: Stir the reaction mixture at room temperature for 1-2 hours. 8. Work-up: Quench the reaction with water. Separate the organic layer and wash with saturated NaHCO₃ solution and brine. 9. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 10. Purification: Purify the crude ester by column chromatography.

Thionyl_Chloride_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation A 1. Suspend Acid in Toluene B 2. Add SOCl₂ and Reflux A->B C 3. Concentrate to get Crude Acyl Chloride B->C D 4. Dissolve Acyl Chloride in DCM C->D E 5. Add Alcohol and Base at 0°C D->E F 6. Stir at Room Temperature E->F G 7. Aqueous Work-up F->G H 8. Dry, Concentrate, and Purify G->H

Caption: Workflow for Thionyl Chloride Esterification.

Method Comparison

FeatureFischer-Speier EsterificationSteglich EsterificationThionyl Chloride Mediated Esterification
Reagents Alcohol, Strong Acid (H₂SO₄)Alcohol, DCC, DMAPSOCl₂, Alcohol, Base
Conditions High temperature (reflux)Mild (0 °C to RT)Reflux for acyl chloride, then RT
Byproducts WaterDicyclohexylurea (DCU)SO₂, HCl
Advantages Inexpensive reagents, simple setupMild conditions, good for sensitive substratesHigh reactivity, irreversible
Disadvantages Equilibrium reaction, requires excess alcohol, harsh conditionsExpensive reagents, DCU can be hard to remove completelyHarsh reagent (SOCl₂), two steps, potential side reactions
Typical Yields Moderate to GoodGood to ExcellentGood to Excellent

Characterization of Esters

The successful synthesis of the target esters should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester and the presence of the alkyl group from the alcohol.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=O stretching frequency of the ester group (typically around 1730-1750 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

References

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Jadhav, G. V., & Kulkarni, V. G. (1952). Interaction of thionyl chloride and esters of aromatic hydroxy acids and their derivatives in presence of finely divided copper. Proceedings of the Indian Academy of Sciences - Section A, 35(4), 113-117. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • ACS Omega. (2023). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]

  • Green, G., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(48), 30193-30201. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • Google Patents. (n.d.). US950936A - Process of making the n-propyl ester of p-aminobenzoic acid.
  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • The Synthetic Inspector. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with ?. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • Google Patents. (n.d.). CN106905173A - Prepare aminobenzoic acid or the method for its ester.
  • The Synthetic Inspector. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]

  • Chegg. (2017). Write the mechanism for the Fischer esterification of p-aminobenzoic acid with ethanol. [Link]

  • Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. [Link]

  • ResearchGate. (2025). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Reddit. (2022). DCC/DMAP coupling reaction selection?. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • The Royal Society of Chemistry. (2023). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. [Link]

  • ChemRxiv. (n.d.). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. [Link]

  • Chemistry LibreTexts. (2021). 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

Sources

Application Notes and Protocols: Diazotization Reactions of 5-Amino-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Diazotization with 5-Amino-3-chloro-2-fluorobenzoic Acid

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is paramount. 5-Amino-3-chloro-2-fluorobenzoic acid is a valuable starting material, offering a unique substitution pattern that is foundational for the synthesis of a variety of complex molecules. The strategic placement of chloro and fluoro groups, combined with a carboxylic acid moiety, already imparts specific electronic and steric properties. The amino group, however, serves as a versatile handle for further molecular elaboration through diazotization.

The conversion of the primary aromatic amine in 5-Amino-3-chloro-2-fluorobenzoic acid to a diazonium salt opens a gateway to a plethora of chemical transformations. This highly reactive intermediate can be subsequently replaced by a wide range of substituents through well-established named reactions, enabling the synthesis of diverse derivatives with tailored properties.[1] This application note provides a comprehensive guide to the diazotization of 5-Amino-3-chloro-2-fluorobenzoic acid, detailing the underlying chemical principles, a robust experimental protocol, and subsequent synthetic applications. The presence of electron-withdrawing groups on the aromatic ring reduces the nucleophilicity of the amino group, which can make diazotization more challenging compared to simple anilines.[2] Therefore, careful control of reaction conditions is crucial for successful transformation.

Core Principles: The Chemistry of Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1] The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, as these compounds can be unstable and potentially explosive at higher temperatures or in solid form.[3][4]

The mechanism involves the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. This electrophilic species is then attacked by the nucleophilic amino group of the 5-Amino-3-chloro-2-fluorobenzoic acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.[2]

Safety First: Handling Diazonium Salts

Aryl diazonium salts are known for their thermal instability and can be sensitive to shock and friction, posing a significant explosion hazard, especially when isolated in a dry, solid state.[3][5][6] Therefore, it is imperative to treat all diazonium salt solutions as potentially hazardous and to adhere to strict safety protocols.

Key Safety Precautions:

  • In Situ Use: Whenever possible, diazonium salts should be generated and used in situ without isolation.[4]

  • Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C throughout the diazotization and subsequent reactions.[3]

  • Avoid Isolation: Do not attempt to isolate the diazonium salt unless you are following a specific, validated, and risk-assessed procedure for forming a more stable salt (e.g., tetrafluoroborate).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

  • Quenching: After the reaction is complete, any excess diazonium salt should be quenched. This can be achieved by the addition of a compound that reacts readily with it, such as a solution of a beta-naphthol or by carefully warming the solution to promote decomposition to the corresponding phenol.

Experimental Protocol: Diazotization of 5-Amino-3-chloro-2-fluorobenzoic Acid

This protocol details the in situ generation of the diazonium salt of 5-Amino-3-chloro-2-fluorobenzoic acid for subsequent use in synthetic transformations.

Materials and Equipment:

  • 5-Amino-3-chloro-2-fluorobenzoic acid (CAS No. 1519383-66-4)[7]

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Thermometer

  • Standard Glassware (beakers, flasks, dropping funnel)

Step-by-Step Procedure:

  • Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 1.0 equivalent of 5-Amino-3-chloro-2-fluorobenzoic acid in a mixture of concentrated hydrochloric acid and water. The exact concentrations will depend on the subsequent reaction, but a typical starting point is a 1-2 M solution.

  • Cooling: Place the flask in an ice-salt bath and stir the suspension vigorously until the temperature reaches 0-5 °C. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.

  • Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of 1.0-1.1 equivalents of sodium nitrite in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred amine suspension using a dropping funnel. The addition should be slow enough to ensure the temperature does not exceed 5 °C.

  • Monitoring the Reaction: The reaction is typically complete shortly after the addition of the sodium nitrite is finished. The formation of a clear solution may indicate the completion of the diazotization. A persistent positive test on starch-iodide paper indicates the presence of excess nitrous acid. If this occurs, the excess can be quenched by the addition of a small amount of urea or sulfamic acid.

  • Immediate Use: The resulting solution of the 3-chloro-2-fluoro-5-(carboxy)benzenediazonium salt is now ready for immediate use in subsequent reactions. Do not store the diazonium salt solution.

Synthetic Applications: Gateway to Diverse Functionalities

The true utility of the diazotization of 5-Amino-3-chloro-2-fluorobenzoic acid lies in the vast array of transformations the resulting diazonium salt can undergo. The diazonium group is an excellent leaving group (as N₂ gas) and can be readily displaced by a variety of nucleophiles.

Sandmeyer Reactions: Introduction of Halogens and Cyano Groups

The Sandmeyer reaction utilizes copper(I) salts as catalysts to replace the diazonium group with a halide (Cl, Br) or a cyano group.[8] This is a powerful method for introducing these functionalities onto the aromatic ring with high regioselectivity.

Table 1: Potential Sandmeyer Reactions

Product NameReagentFunctional Group Introduced
3,5-Dichloro-2-fluorobenzoic acidCopper(I) chloride (CuCl)-Cl
5-Bromo-3-chloro-2-fluorobenzoic acidCopper(I) bromide (CuBr)-Br
3-Chloro-5-cyano-2-fluorobenzoic acidCopper(I) cyanide (CuCN)-CN
Balz-Schiemann Reaction: A Route to Fluorinated Aromatics

For the introduction of an additional fluorine atom, the Balz-Schiemann reaction is the method of choice.[8] This reaction involves the formation of a more stable diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride.[8]

Protocol for Balz-Schiemann Reaction:

  • To the freshly prepared diazonium salt solution at 0-5 °C, slowly add a cold solution of fluoroboric acid (HBF₄).

  • The aryl diazonium tetrafluoroborate salt will often precipitate from the solution.

  • Isolate the precipitate by filtration and wash it with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether).

  • Caution: Although more stable than the chloride salt, the isolated tetrafluoroborate salt is still a diazonium salt and should be handled with care.

  • Gently heat the isolated salt (often in an inert solvent) to induce decomposition, which liberates nitrogen gas and boron trifluoride, yielding 3-chloro-2,5-difluorobenzoic acid.

Visualizing the Process

Reaction Mechanism

Diazotization Mechanism Figure 1: Generalized Mechanism of Diazotization cluster_0 Nitrous Acid Formation cluster_1 Nitrosonium Ion Formation cluster_2 Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl AromaticAmine Ar-NH₂ (5-Amino-3-chloro-2-fluorobenzoic acid) HCl HCl HNO2_2 HNO₂ Nitrosonium NO⁺ (Nitrosonium ion) HNO2_2->Nitrosonium + H⁺, - H₂O H_ion H⁺ DiazoniumSalt Ar-N₂⁺ (Diazonium Salt) AromaticAmine->DiazoniumSalt + NO⁺, - H₂O, + H⁺ Nitrosonium_2 NO⁺

Caption: Generalized mechanism of diazotization.

Experimental Workflow

Experimental Workflow Figure 2: Experimental Workflow for Diazotization and Subsequent Reactions Start Start: 5-Amino-3-chloro-2-fluorobenzoic acid Dissolve Dissolve in HCl/H₂O Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool AddNaNO2 Add NaNO₂ solution dropwise Cool->AddNaNO2 PrepareNaNO2 Prepare NaNO₂ solution PrepareNaNO2->AddNaNO2 DiazoniumSalt In situ Diazonium Salt Solution AddNaNO2->DiazoniumSalt Sandmeyer Sandmeyer Reaction (e.g., + CuCl) DiazoniumSalt->Sandmeyer BalzSchiemann Balz-Schiemann Reaction (e.g., + HBF₄, then heat) DiazoniumSalt->BalzSchiemann Product Desired Product Sandmeyer->Product BalzSchiemann->Product

Sources

Troubleshooting & Optimization

Solubility issues with 5-Amino-3-chloro-2-fluorobenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the solubility and handling challenges of 5-Amino-3-chloro-2-fluorobenzoic acid (CAS 874784-18-6). This guide assumes the persona of a Senior Application Scientist providing direct, high-level support to a research team.

Subject: 5-Amino-3-chloro-2-fluorobenzoic acid (ACFBA)

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties dissolving 5-Amino-3-chloro-2-fluorobenzoic acid (ACFBA) in neutral aqueous media. This is not a user error; it is an intrinsic property of the molecule.

ACFBA is a poly-halogenated zwitterion . The combination of the hydrophobic halogen substituents (Chlorine at C3, Fluorine at C2) and the high crystal lattice energy generated by the intermolecular salt bridge (between the 5-Amino and 1-Carboxyl groups) creates a "brick dust" profile. In neutral water (pH ~6-7), the molecule tends to exist near its isoelectric point (pI), where net charge is zero and solubility is at its thermodynamic minimum.

Key Takeaway: You cannot force this molecule into neutral water with simple stirring. You must disrupt the lattice energy using pH manipulation (ionization) or dielectric modification (co-solvents).

Troubleshooting Q&A: Field-Proven Solutions

Q1: Why does the compound float or clump when I add water, even with sonication?

A: This is a classic manifestation of high lipophilicity combined with static charge. The Chlorine and Fluorine atoms significantly increase the logP (partition coefficient), making the crystal surface hydrophobic.

  • The Fix: Do not add dry powder to water. Instead, "wet" the powder with a small volume of water-miscible organic solvent (DMSO or Methanol) before adding your aqueous buffer. This breaks the surface tension and allows the water to interact with the polar functional groups.

Q2: I adjusted the pH to 7.0, but the solution precipitated. Why?

A: You likely hit the Isoelectric Trap . Based on Structure-Activity Relationships (SAR) of halogenated aminobenzoic acids, the pKa of the carboxylic acid is suppressed (approx. 2.5–3.0) due to the electron-withdrawing ortho-fluorine and meta-chlorine. The amino group's conjugate acid pKa is also lowered (approx. 2.0–3.0).

  • The Mechanism: At pH 7, the molecule is likely transitioning from a soluble anion to a less soluble neutral/zwitterionic species, or interacting with counter-ions that salt it out.

  • The Fix: Target a pH > 8.0 (fully anionic species) for initial dissolution, then carefully titrate down if necessary, ensuring you do not cross the solubility boundary.

Q3: Can I use DMSO for biological assays?

A: Yes, ACFBA is highly soluble in DMSO (>50 mM).

  • Protocol: Prepare a 100 mM stock in pure anhydrous DMSO. For cell assays, dilute this stock into the culture medium. Ensure the final DMSO concentration remains <0.5% (v/v) to avoid solvent toxicity.

  • Warning: Avoid storing DMSO stocks in humid environments; water absorption can cause the compound to crash out over time.

Q4: Is the molecule stable at high pH?

A: Generally, yes, but be cautious of decarboxylation . Benzoic acids with electron-withdrawing groups (like F and Cl) ortho/para to the carboxyl group can be prone to thermal decarboxylation, especially in strongly acidic conditions or under high heat.

  • Recommendation: Avoid boiling the solution. If heating is required to aid dissolution, do not exceed 50°C.

Technical Data & Properties

PropertyValue / DescriptionNote
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Predicted logP ~2.1 – 2.5Moderately Lipophilic [1]
Predicted pKa (COOH) ~2.8Acidic due to ortho-F/meta-Cl effect [2]
Predicted pKa (NH₃⁺) ~2.2Weakly basic amine due to EWG ring
Solubility (Water, pH 7) < 0.5 mg/mLPoor (Zwitterionic/Neutral dominance)
Solubility (0.1 M NaOH) > 10 mg/mLGood (Anionic species)
Solubility (DMSO) > 20 mg/mLExcellent

Visualizing the Solubility Strategy

The following logic flow illustrates the decision process for solubilizing ACFBA based on your downstream application.

Solubility_Workflow Start Start: ACFBA Powder App_Type Determine Application Start->App_Type Bio_Assay Biological Assay (Cells/Enzymes) App_Type->Bio_Assay Chem_Synth Chemical Synthesis (Reaction Intermediate) App_Type->Chem_Synth DMSO_Route DMSO Stock Route (100 mM) Bio_Assay->DMSO_Route Aq_Route Aqueous Route (pH Adjustment) Chem_Synth->Aq_Route Step_DMSO Dissolve in 100% DMSO DMSO_Route->Step_DMSO Step_Base Add 1.0 eq. NaOH (Target pH > 9) Aq_Route->Step_Base Step_Dilute Dilute into Media (Keep DMSO < 0.5%) Step_DMSO->Step_Dilute Success Stable Solution Step_Dilute->Success Step_Buffer Add Buffer/Water Step_Base->Step_Buffer Check_ppt Check for Precipitate Step_Buffer->Check_ppt Check_ppt->Step_Base Cloudy (Add more Base) Check_ppt->Success Clear

Figure 1: Decision tree for solubilizing ACFBA based on experimental requirements.

Validated Experimental Protocols

Protocol A: The "pH Swing" Method (For Aqueous Stock)

Use this when organic solvents are prohibited.

  • Weighing: Weigh 18.9 mg of ACFBA (approx. 0.1 mmol) into a 20 mL glass vial.

  • Alkaline Dissolution: Add 1.0 mL of 0.1 M NaOH (1.0 equivalent).

    • Why: This deprotonates the carboxylic acid (COOH → COO⁻), breaking the lattice energy.

  • Agitation: Vortex for 30 seconds. The solution should turn clear.

    • Troubleshooting: If particles remain, add 0.1 M NaOH in 100 µL increments.

  • Dilution: Slowly add your desired buffer (e.g., PBS) to reach the final volume (e.g., 10 mL).

    • Critical: Monitor pH during addition. If the buffer is acidic, the compound may crash out. Ensure final pH remains > 7.5.

Protocol B: The "Solvent Wetting" Method (For HPLC/LCMS)

Use this for analytical standard preparation.

  • Weighing: Weigh 10 mg of ACFBA.

  • Wetting: Add 100 µL of Methanol or Acetonitrile. Vortex to create a slurry.

  • Dissolution: Add 900 µL of water (containing 0.1% Formic Acid or Ammonium Bicarbonate, depending on detection mode).

    • Note: For Negative Mode MS, use Ammonium Bicarbonate (pH 8) to ensure ionization [3].

  • Filtration: Filter through a 0.22 µm PTFE filter before injection.

Mechanistic Insight: pH-Dependent Speciation

Understanding the charge state is critical for predicting solubility. The diagram below depicts the dominant species at varying pH levels.

Speciation cluster_solubility Solubility Zones Cation Cationic Form (Soluble?) [NH3+, COOH] Zwitterion Zwitterion/Neutral (Insoluble 'Brick Dust') [NH3+, COO-] / [NH2, COOH] Cation->Zwitterion pH < 2.0 Anion Anionic Form (Highly Soluble) [NH2, COO-] Zwitterion->Anion pH > 4.0

Figure 2: Speciation of ACFBA. The "Danger Zone" is the central Zwitterionic/Neutral state where solubility is lowest.

References

  • Lundblad, R. L. (2019).[1] A List of Log P Values, Water Solubility, and Molecular Weight for Some Selected Chemicals. CRC Press.[1] (Provides comparative logP data for aminobenzoic acid derivatives).

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.
  • BenchChem Application Note. HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite. (Demonstrates mobile phase selection for chlorinated aminobenzoic acids).

  • PubChem. Compound Summary: 3-Fluorobenzoic acid.[2] (Used for structural analog pKa comparison).

Sources

Technical Support Center: Purification of 5-Amino-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Amino-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing isomeric impurities from your crude product.

Substituted benzoic acids, such as 5-Amino-3-chloro-2-fluorobenzoic acid, are crucial building blocks in medicinal chemistry and materials science.[1] The precise arrangement of substituents on the aromatic ring is critical for the molecule's intended biological activity and chemical properties. Consequently, achieving high isomeric purity is a paramount objective in its synthesis.

This document provides a structured approach to identifying and removing common isomeric impurities, leveraging techniques from fractional recrystallization to advanced chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in my crude 5-Amino-3-chloro-2-fluorobenzoic acid?

A1: While the exact impurity profile depends on the specific synthetic route, common isomers arise from alternative positions of the amino, chloro, and fluoro groups on the benzoic acid ring. Based on typical electrophilic aromatic substitution and nucleophilic aromatic substitution reactions used in the synthesis of similar compounds, you may encounter isomers such as:

  • Positional isomers of the amino group: e.g., 3-Amino-5-chloro-2-fluorobenzoic acid or 4-Amino-3-chloro-2-fluorobenzoic acid.

  • Positional isomers of the halogen substituents: e.g., 5-Amino-2-chloro-3-fluorobenzoic acid.

It is crucial to characterize your crude mixture using techniques like HPLC, LC-MS, or NMR to identify the specific isomers present.

Q2: What is the first step I should take to purify my crude product?

A2: Recrystallization is often the most practical and cost-effective initial purification step for multigram quantities of solid material.[2] It takes advantage of differences in solubility between the desired product and its impurities in a given solvent system.

Q3: When should I consider using chromatography?

A3: Chromatography is recommended when:

  • Recrystallization fails to provide the desired level of purity.

  • The isomers have very similar solubility profiles.

  • You need to isolate very pure material for analytical standard preparation or sensitive downstream applications.

  • You are working with small quantities of material where losses during recrystallization are a concern.

High-performance liquid chromatography (HPLC) and column chromatography are powerful techniques for separating closely related isomers.[3][4][5]

Troubleshooting Guides

I. Purification by Fractional Recrystallization

Fractional recrystallization relies on the subtle differences in the solubility of isomers in a selected solvent. The goal is to find a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the isomeric impurities have different solubility characteristics.

Protocol for Recrystallization
  • Solvent Screening: Begin by testing the solubility of a small amount of your crude material in a range of solvents (see Table 1). Ideal solvents will fully dissolve the compound when hot but result in significant crystal formation upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-Amino-3-chloro-2-fluorobenzoic acid and a small volume of the chosen solvent. Heat the mixture on a hot plate with stirring.

  • Saturation: Gradually add more hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[2] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Analysis: Analyze the purity of the recrystallized material and the mother liquor by HPLC or LC-MS to assess the effectiveness of the separation.

Troubleshooting Recrystallization
Issue Possible Cause Solution
Low Recovery Too much solvent was used; The compound is too soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent and re-cooling; Try a different solvent or a co-solvent system.
No Crystal Formation The solution is not supersaturated; The compound may have oiled out.Evaporate some of the solvent; Scratch the flask or add a seed crystal; If an oil forms, try re-heating and adding a small amount of a co-solvent in which the compound is less soluble.
Poor Purity Improvement Isomers have very similar solubilities in the chosen solvent; The cooling was too rapid, trapping impurities.Experiment with different solvent systems (see Table 1); Allow the solution to cool more slowly.
Table 1: Suggested Solvents for Recrystallization Screening
Solvent Polarity Boiling Point (°C) Notes
WaterHigh100Benzoic acids often have increased solubility in hot water.[2]
EthanolHigh78Good general solvent for polar organic compounds.
MethanolHigh65Similar to ethanol, but more volatile.
IsopropanolMedium82Can offer different selectivity compared to ethanol/methanol.
AcetoneMedium56A versatile solvent, but its low boiling point can lead to rapid evaporation.
Ethyl AcetateMedium77A good choice for compounds of intermediate polarity.
TolueneLow111May be suitable for less polar impurities.
Heptane/HexaneLow98/69Often used as an anti-solvent in co-solvent systems.
Acetic AcidHigh118The acidic nature can help to solubilize the amino-benzoic acid.

This table provides a starting point for solvent screening. The optimal solvent or solvent mixture must be determined experimentally.

II. Purification by Column Chromatography

Column chromatography provides a higher degree of separation by exploiting differences in the partitioning of compounds between a stationary phase and a mobile phase. For aminobenzoic acids, normal-phase or reversed-phase chromatography can be effective.

Workflow for Isomer Separation by Column Chromatography

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimum Mobile Phase crude->dissolve Wet Loading slurry Adsorb onto Silica (Dry Loading) crude->slurry Dry Loading load Load Sample dissolve->load slurry->load pack Pack Column with Stationary Phase (e.g., Silica Gel) pack->load elute Elute with Mobile Phase Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure Pure Isomer evaporate->pure G start Start with Crude Sample scout_gradient Run a Broad Scouting Gradient (e.g., 5-95% Acetonitrile) start->scout_gradient assess_separation Assess Initial Separation scout_gradient->assess_separation optimize_gradient Optimize Gradient Slope and Time assess_separation->optimize_gradient Isomers Co-elute final_method Finalized Purification Method assess_separation->final_method Good Initial Separation adjust_modifier Adjust Mobile Phase pH/Modifier optimize_gradient->adjust_modifier Separation Still Poor fine_tune Fine-Tune Flow Rate and Temperature adjust_modifier->fine_tune fine_tune->final_method

Sources

Technical Support Center: HPLC Analysis of Amino-Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development & Optimization) Ticket Topic: Separation and Troubleshooting for Amino-Halogenated Benzoic Acids (e.g., 2-amino-4-chlorobenzoic acid, 2-amino-5-chlorobenzoic acid)

Introduction: The "Zwitterionic" Trap

Welcome to the technical guide for analyzing amino-halogenated benzoic acids. These molecules present a unique "double-edged" challenge in chromatography due to their amphoteric nature.[1][2]

  • The Amine (-NH₂): Basic. At low pH, it becomes protonated (

    
    ), increasing polarity and risking secondary interactions with silanols (tailing).
    
  • The Carboxylic Acid (-COOH): Acidic.[1][2] At neutral pH, it ionizes (

    
    ), causing the molecule to elute near the void volume on C18 columns.
    
  • The Halogen (Cl, F, Br): Hydrophobic.[2] It provides the "grip" for Reversed-Phase (RP) retention but creates difficult-to-separate positional isomers (ortho/meta/para).[1][2]

This guide synthesizes field-proven protocols to overcome these competing forces.

Module 1: Method Development Protocol

Objective: Establish a robust baseline method within 24 hours.

Phase 1: Column Selection Strategy

Standard C18 columns often fail to separate positional isomers (e.g., 2-amino-4-chloro vs. 2-amino-5-chloro).[1][2] You must exploit ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 interactions  or shape selectivity .[2]
Column ChemistrySelectivity MechanismRecommendation
C18 (End-capped) Hydrophobicity (Van der Waals)Starting Point. Good for general purity, but poor for isomer separation.[1][2]
PFP (Pentafluorophenyl) ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

interaction, Dipole-Dipole, Shape Selectivity
Gold Standard. The fluorine ring interacts strongly with the halogenated analyte, often resolving isomers that co-elute on C18.[2]
Phenyl-Hexyl

interaction
Alternative. Good if PFP is too retentive.[2] Excellent for aromatic selectivity.[1][2]
Polar-Embedded (Amide) Hydrophobic + H-BondingTailing Fix. Shields silanols, improving peak shape for the amine group.[1][2]
Phase 2: Mobile Phase & pH Control

The Golden Rule: Lock the ionization state.

  • Recommended pH: 2.0 – 2.8 [1][2]

  • Why? At pH < 3, the carboxylic acid is protonated (neutral,

    
    ) for retention, and silanols on the silica are protonated (neutral, 
    
    
    
    ), reducing amine tailing.

Standard Scouting Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.[1][2]7) or 20mM Phosphate Buffer pH 2.5 (if non-MS).[1][2]

  • Mobile Phase B: Methanol (Preferred for PFP/Phenyl columns to enhance ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     selectivity) or Acetonitrile.[2]
    
  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 230–254 nm (Halogenated rings have strong absorbance here).[1][2]

Module 2: Troubleshooting & FAQs

Issue 1: Severe Peak Tailing (As > 1.5)

User Report: "My 2-amino-5-chlorobenzoic acid peak looks like a shark fin. The tail is dragging."

Root Cause: The protonated amine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) is ion-exchanging with deprotonated silanols (

) on the column surface.[2] This is common in older silica or high pH conditions.[1][2]

Corrective Actions:

  • Lower the pH: Ensure Mobile Phase A is pH ≤ 3.0.

  • Increase Buffer Strength: If using Formic Acid, switch to 0.1% TFA (Trifluoroacetic acid) .[1][2] TFA acts as an ion-pairing agent, masking the positive charge on the amine.

    • Note: TFA suppresses MS signal.[1][2] For MS, use Ammonium Formate (10-20mM) adjusted to pH 3.0 with Formic Acid.[1][2]

  • Switch Column: Use a "Polar Embedded" or "Base Deactivated" column (e.g., Amide or charged-surface hybrid).[1][2]

Issue 2: Positional Isomers Co-eluting

User Report: "I cannot separate 2-amino-4-chloro from 2-amino-5-chloro benzoic acid."

Root Cause: These isomers have nearly identical hydrophobicity (LogP).[1][2] C18 columns cannot distinguish them based on "greasiness" alone.

Corrective Actions:

  • The "Methanol Effect": Switch from Acetonitrile to Methanol .[1][2] Methanol allows the analytes to interact more with the stationary phase's ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -electrons (especially on Phenyl/PFP columns). Acetonitrile forms a 
    
    
    
    -layer that blocks these interactions.[2]
  • Ortho-Effect Exploitation: Isomers with the amine ortho to the acid (position 2) often form an intramolecular hydrogen bond.[1][2] This makes them effectively less polar than para isomers.[1][2] Lower the temperature to 25°C to stabilize this H-bond and maximize the selectivity difference.

Issue 3: Retention Time Drift

User Report: "The peaks are shifting 0.5 min earlier every run."

Root Cause: Phase collapse (dewetting) or insufficient equilibration of the zwitterion.[1][2]

Corrective Actions:

  • Check %B: Do not run 100% aqueous on standard C18 columns. Keep at least 3-5% organic.[1][2]

  • Buffer Capacity: If using just 0.1% acid, the pH inside the pore might be shifting.[1][2] Use a true buffer (20mM Ammonium Formate or Phosphate).[1][2]

Module 3: Visual Logic & Workflows

Workflow 1: Method Development Decision Tree

Caption: Step-by-step logic for selecting the correct column and mobile phase based on analyte behavior.

MethodDev Start Start: Amino-Halogenated Benzoic Acid Analysis Solubility Step 1: Solubility Check (Dissolve in 50:50 MeOH:Water) Start->Solubility ColumnSelect Step 2: Column Selection Solubility->ColumnSelect Isomers Are Positional Isomers Present? ColumnSelect->Isomers No No Isomers->No Use C18 Yes Yes Isomers->Yes Use PFP/Phenyl C18 C18 Column (General Purpose) MobilePhase Step 3: Mobile Phase Buffer pH 2.5 - 3.0 C18->MobilePhase PFP PFP / Phenyl-Hexyl (Shape Selectivity) PFP->MobilePhase Tailing Check Peak Shape: Tailing > 1.5? MobilePhase->Tailing Tailing->No Tailing->Yes Good Validation Ready FixTailing Add TFA (0.05%) or Switch to Amide Column No->C18 No->Good Yes->PFP Yes->FixTailing

Workflow 2: Isomer Separation Logic (The "Ortho" Effect)

Caption: Mechanism of separating positional isomers using PFP columns and Methanol.

IsomerLogic Input Co-eluting Isomers (e.g., 2-Cl vs 4-Cl) Selectivity Selectivity Driver: Pi-Pi Interactions Input->Selectivity Solvent Organic Modifier: Switch ACN -> MeOH Selectivity->Solvent Column Stationary Phase: PFP (Fluorine Ring) Solvent->Column Result Resolution > 1.5 (Separated) Column->Result Mechanism Mechanism: MeOH exposes Pi-cloud; F-ring interacts with Cl-substituent Column->Mechanism

References

  • SIELC Technologies. (n.d.).[1][2] HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Welch Materials. (2024).[1][2][3] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Phenomenex. (2025).[1][2][4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • PubChem. (2025).[1][2] 2-Amino-5-chlorobenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Chromatography Online. (2025).[1][2] LC Troubleshooting Essentials: Peak Tailing. Retrieved from [Link]

Sources

Handling moisture sensitivity in 5-Amino-3-chloro-2-fluorobenzoic acid reagents

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about handling moisture sensitivity in 5-Amino-3-chloro-2-fluorobenzoic acid reagents.

Technical Support Center: 5-Amino-3-chloro-2-fluorobenzoic Acid

Welcome to the technical support guide for 5-Amino-3-chloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the inherent moisture sensitivity of this versatile reagent. The unique substitution pattern of this molecule makes it a valuable building block in medicinal chemistry and materials science; however, its reactivity can be compromised by improper handling.[1] This guide provides in-depth, field-proven solutions to common challenges, ensuring the integrity of your experiments and the reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 5-Amino-3-chloro-2-fluorobenzoic acid.

Q1: Why is 5-Amino-3-chloro-2-fluorobenzoic acid considered moisture-sensitive?

A1: The moisture sensitivity arises from its hygroscopic nature, a common trait for compounds containing both amine (-NH₂) and carboxylic acid (-COOH) functional groups. These polar groups can form hydrogen bonds with atmospheric water molecules, causing the solid reagent to absorb moisture. While the product is stable under normal conditions, this absorbed water can lead to physical changes like clumping and can interfere with reactions that require anhydrous conditions.[2][3]

Q2: What are the visible signs of moisture contamination in the reagent?

A2: The primary visual indicator of moisture absorption is a change in the physical state of the powder. A fresh, dry reagent should be a free-flowing powder. Signs of moisture contamination include:

  • Clumping or caking: The powder will stick together, losing its fine, crystalline appearance.

  • Formation of a solid mass: In cases of significant moisture exposure, the reagent may solidify into a single chunk.

  • Difficulty in weighing/transferring: The static, free-flowing nature is lost, making accurate measurement challenging.

Q3: How can moisture compromise my experimental results?

A3: Moisture can have several detrimental effects on reactions:

  • Inaccurate Stoichiometry: When you weigh a hygroscopic reagent that has absorbed water, you are weighing both the compound and the water. This leads to using a lower molar quantity of the reagent than intended, affecting reaction stoichiometry and limiting yields.

  • Reaction Inhibition: Many reactions, such as peptide couplings (e.g., with HATU) or reactions involving organometallics and hydrides, are intolerant of water.[1][4] Water can quench sensitive reagents or catalysts, preventing the reaction from proceeding.[5]

  • Formation of Byproducts: Water can participate in undesired side reactions. For instance, if the carboxylic acid is activated (e.g., to an acyl chloride), water will readily hydrolyze it back to the starting material, consuming your activating agent and reducing yield.[6]

Q4: What is the ideal storage protocol for this reagent?

A4: To maintain the reagent's integrity, it must be stored in a strictly controlled anhydrous environment. Adhere to the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °C or as per supplierReduces the rate of any potential slow degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces air and moisture from the container headspace.[7]
Container Tightly sealed original containerPrevents ingress of atmospheric moisture.[8]
Location Dedicated DesiccatorProvides a secondary barrier against moisture, using a drying agent like P₂O₅ or fresh anhydrous calcium sulfate.[9][10]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a systematic approach to diagnosing and solving problems encountered during reactions involving 5-Amino-3-chloro-2-fluorobenzoic acid.

Problem 1: My reaction yield is consistently low or the reaction fails completely.

  • Core Question: Is moisture being rigorously excluded at every step? Many organic reactions are moisture-sensitive and require careful exclusion of water to proceed effectively.[5]

  • Troubleshooting Protocol:

    • Verify Reagent Integrity: Visually inspect the reagent for clumping. If observed, the reagent has been compromised. For critical applications, using a fresh, unopened bottle is the most reliable solution.

    • Implement Anhydrous Reaction Technique: Follow the detailed protocol below for setting up a reaction under strictly anhydrous conditions. Even small amounts of adsorbed water on glassware can be detrimental.[11]

    • Check Solvent Purity: Ensure you are using a certified anhydrous solvent or that the solvent has been freshly dried over an appropriate drying agent (e.g., molecular sieves).[11]

Problem 2: I am observing inconsistent results from one experiment to the next.

  • Core Question: Is my handling procedure consistent and sufficiently robust against atmospheric moisture?

  • Troubleshooting Protocol:

    • Standardize Your Workflow: Use the "Standard Workflow for Anhydrous Handling" diagram below as a checklist for every experiment. Inconsistency often arises from small variations in technique, such as the time the reagent is exposed to air.

    • Work Quickly and Efficiently: When not in a glovebox, weigh the reagent rapidly and seal the main container immediately. Do not leave the stock bottle open on the bench.

    • Use an Inert Gas Manifold: For transferring solvents and reagents via syringe, use a system that maintains positive inert gas pressure within the reaction vessel, such as a Schlenk line or a simple balloon setup.[12]

Problem 3: My post-reaction analysis (NMR, LC-MS) shows unexpected impurities or starting material.

  • Core Question: Has the reagent or an intermediate been hydrolyzed during the reaction or workup?

  • Troubleshooting Protocol:

    • Pre-Reaction Check: If you suspect the starting material is compromised, dissolve a small amount in a dry deuterated solvent (e.g., DMSO-d₆) and take a ¹H NMR. Compare this to the reference spectrum to check for impurities.

    • Analyze Workup Procedure: Aqueous workup steps can cause hydrolysis of sensitive products.[6] If your desired product is potentially unstable in water, consider a non-aqueous workup or minimize the duration of contact with the aqueous phase.

    • Run a Control Reaction: Perform the reaction with a brand new bottle of 5-Amino-3-chloro-2-fluorobenzoic acid under ideal anhydrous conditions. If this reaction is successful, it strongly indicates that your previous stock of the reagent was compromised by moisture.

Section 3: Diagrams & Visual Workflows

Visual aids are critical for reinforcing complex laboratory procedures. The following diagrams illustrate the core concepts of moisture contamination and the proper handling workflow.

The Cycle of Moisture Contamination

This diagram illustrates how atmospheric moisture compromises the reagent, leading to failed experiments. It emphasizes the causal links between improper storage and poor outcomes.

cluster_0 Problem Origin cluster_1 Compromised Reagent cluster_2 Experimental Failure A Atmospheric Moisture B Improper Storage/ Handling A->B Exposure C Reagent Absorbs Water (Hygroscopic Nature) B->C Allows D Physical Clumping & Inaccurate Weight C->D Leads to E Reduced Reagent Activity/ Side Reactions D->E Causes F Low Yield or Complete Failure E->F Results in

Caption: The pathway from atmospheric exposure to experimental failure.

Standard Workflow for Anhydrous Handling

This workflow provides a clear, step-by-step visual guide for researchers to follow, ensuring that all critical points for moisture exclusion are addressed.

start Start: Prepare for Reaction prep_glass 1. Dry Glassware (Oven ≥125°C, >4h or Flame-Dry) start->prep_glass assemble_hot 2. Assemble Apparatus While Hot prep_glass->assemble_hot flush_inert 3. Flush with Inert Gas (N₂ or Ar) During Cooling assemble_hot->flush_inert add_reagent 4. Add Reagent & Solvent (Under Positive Inert Gas Pressure) flush_inert->add_reagent run_reaction 5. Run Reaction (Maintain Inert Atmosphere) add_reagent->run_reaction end End: Successful Anhydrous Setup run_reaction->end

Caption: Step-by-step workflow for setting up a moisture-sensitive reaction.

Section 4: Experimental Protocols

Protocol 1: Rigorous Anhydrous Reaction Setup

This protocol details the necessary steps to create and maintain an anhydrous environment suitable for reactions involving moisture-sensitive reagents.

Objective: To exclude atmospheric moisture and water adsorbed on glassware from the reaction.

Methodology:

  • Glassware Preparation:

    • Thoroughly clean all required glassware (reaction flask, condenser, addition funnel, etc.).

    • Place all glass components in a laboratory oven at a minimum of 125°C for at least 4 hours (overnight is ideal).[7]

    • Alternatively, for faster setup, assemble the apparatus and flame-dry all glass parts under a vacuum using a high-temperature heat gun or a Bunsen burner (use extreme caution).[5]

  • Apparatus Assembly:

    • Remove the hot glassware from the oven using heat-resistant gloves.[9]

    • Immediately assemble the reaction apparatus and clamp it securely in a fume hood.

    • Grease all glass joints sparingly with a high-vacuum grease to ensure a good seal.

  • Establishing Inert Atmosphere:

    • Insert a needle connected to a source of dry inert gas (nitrogen or argon) through a rubber septum on one of the flask's necks. Insert a second "bleed" needle to act as an outlet.[12]

    • Flush the entire apparatus with the inert gas for several minutes to displace all air and residual moisture.[12]

    • Remove the bleed needle and connect the gas inlet to a bubbler to maintain a slight positive pressure of inert gas throughout the experiment.[7]

  • Reagent and Solvent Addition:

    • Use a certified anhydrous solvent from a sealed bottle (e.g., Sure/Seal™).[7]

    • Transfer the solvent to the reaction flask via a dry, inert-gas-flushed syringe or cannula.[7]

    • Weigh the 5-Amino-3-chloro-2-fluorobenzoic acid quickly on a tared weighing paper. If possible, perform this step in a glovebox.[13]

    • Briefly remove the septum, add the solid reagent to the flask against a positive flow of inert gas, and immediately reseal the flask.

  • Reaction Execution:

    • Maintain the positive inert gas pressure for the entire duration of the reaction.

    • If adding other liquid reagents, use dry, gas-flushed syringes.

References

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Sustainable Synthesis Lab Guide. Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • Alfa Aesar. (2025, September 5). SAFETY DATA SHEET. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • 3A Senrise. Material Safety Data Sheet. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • LabManager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Amino-3-chloro-2-fluorobenzoic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. For researchers and professionals in drug development, understanding the nuanced details of a molecule like 5-Amino-3-chloro-2-fluorobenzoic acid, a key pharmaceutical intermediate, is critical for ensuring quality, safety, and efficacy.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of this complex aromatic compound. Moving beyond a mere interpretation of spectral data, we will explore the underlying principles that govern its appearance and compare the insights derived from ¹H NMR with those from other widely used analytical techniques.

Part 1: Deconstructing the ¹H NMR Spectrum of 5-Amino-3-chloro-2-fluorobenzoic acid

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone of organic chemistry, offering a detailed window into the electronic environment of protons within a molecule. The predicted ¹H NMR spectrum of 5-Amino-3-chloro-2-fluorobenzoic acid presents a fascinating case study in the interplay of various substituent effects on a benzene ring.

Predicted ¹H NMR Spectral Parameters

To understand the spectrum, we must first consider the electronic properties of the substituents:

  • -COOH (Carboxylic Acid): An electron-withdrawing group (EWG) that deshields ortho and para protons.[3][4][5]

  • -Cl (Chloro): An electron-withdrawing group via induction but can donate electron density through resonance. Its overall effect is typically deshielding.

  • -F (Fluoro): A highly electronegative atom, making it a strong electron-withdrawing group through induction. It also introduces spin-spin coupling with nearby protons.

  • -NH₂ (Amino): A strong electron-donating group (EDG) through resonance, which shields ortho and para protons.[3][4][6]

The interplay of these groups on the aromatic ring dictates the chemical shifts (δ) and coupling constants (J) of the two aromatic protons, H-4 and H-6.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-4~6.8 - 7.2Doublet of doublets (dd)³J(H-4,H-6) ≈ 2-3 Hz (meta), ⁴J(H-4,F) ≈ 1-2 Hz (para)
H-6~7.3 - 7.7Doublet of doublets (dd)³J(H-6,H-4) ≈ 2-3 Hz (meta), ³J(H-6,F) ≈ 8-10 Hz (ortho)
-NH₂~4.0 - 6.0Broad singletExchangeable with D₂O
-COOH~10.0 - 13.0Broad singletExchangeable with D₂O
Rationale Behind the Predictions: A Deeper Dive
  • Chemical Shifts:

    • The amino group (-NH₂) is a powerful electron-donating group, significantly shielding the protons ortho and para to it.[3][6] However, in this molecule, both remaining protons are meta to the amino group.

    • The fluorine, chlorine, and carboxylic acid groups are all electron-withdrawing, which would generally deshield the aromatic protons.[3][5]

    • H-4 is positioned between the electron-donating amino group and the electron-withdrawing chloro group. The shielding effect of the amino group is expected to push this proton upfield (to a lower ppm value).

    • H-6 is ortho to the strongly electronegative fluorine atom and meta to the chloro and amino groups. The deshielding effect of the adjacent fluorine will cause this proton to appear at a lower field (higher ppm value) compared to H-4.[3]

  • Multiplicity and Coupling Constants:

    • The two aromatic protons, H-4 and H-6, are not adjacent, so they will exhibit meta-coupling, which is typically small (²⁻³ Hz).[7]

    • Crucially, the fluorine atom will couple with the neighboring protons. The coupling between fluorine and a proton three bonds away (³J, ortho coupling) is significantly larger (around 8-10 Hz) than the coupling over four bonds (⁴J, meta coupling) or five bonds (⁵J, para coupling).[8]

    • Therefore, H-6, being ortho to the fluorine, will show a larger coupling constant due to the ³J(H-F) interaction, in addition to the smaller ³J(H-H) meta coupling to H-4. This will result in a doublet of doublets.

    • H-4 is para to the fluorine, so it will exhibit a smaller ⁴J(H-F) coupling, along with the ³J(H-H) meta coupling to H-6, also resulting in a doublet of doublets.

  • Exchangeable Protons (-NH₂ and -COOH):

    • The protons on the amino and carboxylic acid groups are acidic and readily exchange with deuterium from deuterated solvents (like D₂O).[7][9] This exchange is often rapid, causing the signals to be broad.[9] Their chemical shifts are highly dependent on solvent, concentration, and temperature.[9][10][11][12] Adding a drop of D₂O to the NMR sample will cause these peaks to disappear, confirming their identity.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol is essential for obtaining a clean and interpretable spectrum.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-Amino-3-chloro-2-fluorobenzoic acid.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids and amines as it can better solubilize the compound and slow down the exchange rate of the acidic protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[13]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of coupling patterns.

    • Shim the magnetic field to ensure homogeneity and obtain sharp peaks.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

Part 2: A Comparative Analysis of Analytical Techniques

While ¹H NMR provides invaluable structural information, a comprehensive characterization of a pharmaceutical intermediate relies on a suite of analytical methods.[1][14] Each technique offers unique insights, and their combined application provides a holistic understanding of the compound's identity, purity, and properties.

Comparison Table of Analytical Techniques
Technique Information Provided Strengths Limitations
¹H NMR Detailed structural information, proton environments, connectivity through coupling, stereochemistry.Unambiguous structure elucidation, quantitative analysis (qNMR).Relatively low sensitivity, complex spectra for large molecules, can be affected by sample purity.
¹³C NMR Information about the carbon skeleton, presence of quaternary carbons.Complements ¹H NMR, good for identifying functional groups.Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.
FTIR Spectroscopy Presence of functional groups (e.g., -COOH, -NH₂, C-Cl, C-F).Fast, non-destructive, provides a molecular "fingerprint".Does not provide detailed structural connectivity, can be ambiguous for complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).Extremely high sensitivity, can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS) for mixture analysis.[1][14]Isomeric compounds can be difficult to distinguish, fragmentation patterns can be complex to interpret.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, separation of components in a mixture.[1][14]High resolution and sensitivity, widely used for quality control.[1]Does not provide structural information on its own (requires a detector like MS or UV).
Differential Scanning Calorimetry (DSC) Thermal properties, melting point, purity determination.[15]Provides information on the solid-state properties of the material, can be used for purity analysis without a reference standard.[15]Not suitable for thermally unstable compounds, does not provide structural information.
Workflow for Comprehensive Characterization

The following workflow illustrates how these techniques can be synergistically employed for a thorough analysis of 5-Amino-3-chloro-2-fluorobenzoic acid.

G cluster_0 Initial Synthesis and Purification cluster_1 Preliminary Characterization cluster_2 Structural Elucidation cluster_3 Purity and Physicochemical Properties cluster_4 Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product TLC TLC Purification->TLC Purity Check H_NMR H_NMR Purification->H_NMR Detailed Structure Column_Chromatography Column_Chromatography TLC->Column_Chromatography If impure Column_Chromatography->Purification C_NMR C_NMR H_NMR->C_NMR Carbon Skeleton MS MS C_NMR->MS Molecular Weight HPLC HPLC MS->HPLC Purity & Impurity Profile FTIR FTIR HPLC->FTIR Functional Groups DSC DSC FTIR->DSC Thermal Properties Final_Report Final_Report DSC->Final_Report Complete Data Package

Sources

A Senior Application Scientist's Guide to Impurity Profiling of Commercial 5-Amino-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in a Key Pharmaceutical Intermediate

5-Amino-3-chloro-2-fluorobenzoic acid is a crucial building block in the synthesis of a variety of pharmaceuticals. Its molecular structure, featuring amino, chloro, and fluoro substituents on a benzoic acid core, provides a versatile scaffold for the development of novel therapeutic agents.[1] However, the synthetic route to this complex molecule can introduce a range of impurities, including starting materials, by-products, and degradation products.[2] The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3]

This guide provides a comprehensive framework for the impurity profiling of commercial 5-Amino-3-chloro-2-fluorobenzoic acid. We will delve into the likely synthetic pathways to predict potential process-related impurities, offer a comparative analysis of state-of-the-art analytical methodologies for their detection and quantification, and outline a systematic approach to forced degradation studies for identifying potential degradants. This document is designed to equip researchers and drug development professionals with the scientific rationale and practical protocols necessary to ensure the quality and regulatory compliance of this vital pharmaceutical intermediate.

Part 1: Unraveling the Impurity Profile: A Synthesis-Based Approach

Understanding the synthetic origin of 5-Amino-3-chloro-2-fluorobenzoic acid is paramount to anticipating its potential impurity profile. While multiple synthetic strategies exist for halogenated and aminated benzoic acids, a common approach involves the nitration of a suitable precursor followed by reduction of the nitro group.[1][4]

A plausible synthetic route, inferred from the synthesis of structurally related compounds, is illustrated below. This pathway serves as a roadmap for identifying potential process-related impurities.

Synthesis_Pathway cluster_0 Plausible Synthesis of 5-Amino-3-chloro-2-fluorobenzoic acid Starting_Material 3-Chloro-2,5-difluorobenzoic acid Nitration Nitration (HNO3, H2SO4) Starting_Material->Nitration Step 1 Nitro_Intermediate 3-Chloro-2,5-difluoro-X-nitrobenzoic acid Nitration->Nitro_Intermediate Amination Selective Amination (e.g., NH3 or protected amine) Nitro_Intermediate->Amination Step 2 Amino_Intermediate 5-Amino-3-chloro-2-fluoro-X-nitrobenzoic acid Amination->Amino_Intermediate Reduction Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) Amino_Intermediate->Reduction Step 3 Final_Product 5-Amino-3-chloro-2- fluorobenzoic acid Reduction->Final_Product

Caption: Plausible synthetic pathway for 5-Amino-3-chloro-2-fluorobenzoic acid.

Based on this synthetic scheme, a range of potential impurities can be anticipated:

Table 1: Potential Process-Related Impurities in 5-Amino-3-chloro-2-fluorobenzoic acid

Impurity TypePotential CompoundsRationale for Presence
Starting Materials 3-Chloro-2,5-difluorobenzoic acidIncomplete reaction in Step 1.
Intermediates 3-Chloro-2,5-difluoro-X-nitrobenzoic acidIncomplete amination in Step 2.
5-Amino-3-chloro-2-fluoro-X-nitrobenzoic acidIncomplete reduction in Step 3.
Isomeric Impurities Isomers of 5-Amino-3-chloro-2-fluorobenzoic acidNon-regioselective nitration or amination.
By-products Over-nitrated or poly-halogenated speciesSide reactions during nitration or from starting material impurities.
Dehalogenated speciesReductive dehalogenation during the reduction step.
Reagents & Solvents Residual acids (HNO3, H2SO4), reducing agents (Fe, Pd), solventsCarryover from the manufacturing process.

Part 2: A Comparative Guide to Analytical Methodologies for Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in 5-Amino-3-chloro-2-fluorobenzoic acid. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a robust impurity profiling strategy.[5][6]

Analytical_Workflow Sample Commercial 5-Amino-3-chloro- 2-fluorobenzoic acid Sample HPLC HPLC-UV/DAD (Quantification & Purity) Sample->HPLC GCMS GC-MS (Volatile & Semi-Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR UPLCMS UPLC-MS/MS (Identification & Trace Analysis) Sample->UPLCMS Data Comprehensive Impurity Profile HPLC->Data GCMS->Data NMR->Data UPLCMS->Data

Caption: Integrated analytical workflow for comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC with UV or Diode Array Detection (DAD) is the primary technique for quantifying the purity of 5-Amino-3-chloro-2-fluorobenzoic acid and its non-volatile impurities.[7] A well-developed HPLC method should be stability-indicating, meaning it can resolve the main component from all potential impurities and degradation products.[8]

Comparative Analysis of HPLC Methods:

ParameterMethod A: Reversed-Phase with Acidic Mobile PhaseMethod B: Reversed-Phase with Ion-PairingRationale and Comparison
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)C18 is a versatile stationary phase for separating moderately polar compounds. The choice between methods depends on the polarity of the impurities.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA: 0.005 M Tetrabutylammonium hydroxide, pH 7.5B: AcetonitrileMethod A is a standard approach for acidic analytes. Method B can improve the retention and resolution of highly polar or ionic impurities.
Detection UV at 254 nm and 280 nmUV at 254 nm and 280 nmThe dual wavelength detection allows for the sensitive detection of a broader range of aromatic impurities.
Pros Simple mobile phase, robust.Enhanced retention of polar impurities.Method A is a good starting point. Method B is advantageous if early-eluting, polar impurities are suspected.
Cons May have poor retention for very polar impurities.More complex mobile phase, potential for baseline noise.The choice should be guided by initial screening experiments.

Experimental Protocol: HPLC-UV Method Development

  • Standard and Sample Preparation:

    • Prepare a stock solution of 5-Amino-3-chloro-2-fluorobenzoic acid reference standard (1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare sample solutions of commercial batches at the same concentration.

  • Chromatographic Conditions (Method A as a starting point):

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%), and linearly increase to a high percentage (e.g., 90%) over 30-40 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Method Validation: Validate the chosen method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile and Semi-Volatile Impurities

GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents and certain process-related by-products.[10] Due to the polar nature of the amino and carboxylic acid groups, derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte and its impurities.[11]

Comparative Analysis of GC-MS Derivatization Approaches:

Derivatization ReagentTarget Functional GroupsAdvantagesDisadvantages
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) -COOH, -NH2Forms stable TMS derivatives, good for general screening.Can be sensitive to moisture.
Pentafluorobenzyl Bromide (PFBBr) -COOHForms electron-capturing derivatives, enhancing sensitivity with an Electron Capture Detector (ECD).Does not derivatize the amino group.
Acetic Anhydride -NH2Forms stable acetyl derivatives.Does not derivatize the carboxylic acid group.

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • Accurately weigh approximately 1 mg of the commercial sample into a vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of unknown impurities.[12][13] For fluorinated compounds like 5-Amino-3-chloro-2-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Comparative Analysis of NMR Experiments:

ExperimentInformation GainedApplication in Impurity Profiling
¹H NMR Proton environment, coupling constants.Provides a fingerprint of the molecule and can reveal the presence of impurities with distinct proton signals.
¹³C NMR Carbon skeleton.Confirms the carbon framework and can identify impurities with different carbon structures.
¹⁹F NMR Fluorine environment, coupling to ¹H and ¹³C.Highly sensitive to changes in the electronic environment around the fluorine atom, making it excellent for detecting and identifying fluorinated impurities.
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms.Essential for the unambiguous structural elucidation of unknown impurities.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the commercial sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Structural Elucidation: For any significant unknown signals, perform 2D NMR experiments to establish the chemical structure.

Part 3: Probing Stability: A Guide to Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical component of impurity profiling.[3][14] They are designed to accelerate the degradation of the drug substance under various stress conditions to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[15][16]

Forced Degradation Conditions and Potential Degradation Pathways:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acidic Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60-80 °C)Hydrolysis of the amide bond (if present in impurities), potential for decarboxylation at harsh conditions.[17]
Basic Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C)Similar to acidic hydrolysis, but potentially more rapid for certain functional groups.[17]
Oxidation 3-30% H₂O₂, room temperature or gentle heatOxidation of the amino group, hydroxylation of the aromatic ring.[17]
Photolytic Degradation Exposure to UV and visible light (ICH Q1B)Photodimerization, photooxidation, or cleavage of C-Cl or C-F bonds.[15]
Thermal Degradation Dry heat (e.g., 80-100 °C)Decarboxylation, polymerization.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 5-Amino-3-chloro-2-fluorobenzoic acid (e.g., 1 mg/mL) in the respective stress media. Also, expose the solid material to thermal and photolytic stress.

  • Stress Application: Expose the samples to the conditions outlined in the table above for a defined period. The goal is to achieve a target degradation of 5-20%.

  • Sample Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

  • Peak Purity Analysis: Use a DAD to assess the peak purity of the main component in the stressed samples to ensure that no degradation products are co-eluting.

  • Mass Balance: Ensure that the sum of the assay value of the main peak and the areas of all degradation products is close to the initial assay value.

  • Structural Elucidation: If significant degradation products are observed, use LC-MS and NMR to identify their structures.[18]

Conclusion: A Roadmap to Ensuring Quality and Compliance

The impurity profile of 5-Amino-3-chloro-2-fluorobenzoic acid is a critical quality attribute that directly influences the safety and efficacy of the final pharmaceutical product. A thorough understanding of the synthetic process, coupled with a multi-faceted analytical strategy, is essential for the comprehensive characterization of both process-related and degradation-related impurities.

This guide provides a robust framework for researchers and drug development professionals to establish a scientifically sound and regulatory-compliant impurity profiling program. By implementing the comparative analytical approaches and systematic forced degradation studies outlined herein, the quality of commercial 5-Amino-3-chloro-2-fluorobenzoic acid can be rigorously assessed and controlled, ultimately contributing to the development of safer and more effective medicines.

References

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • 5-Amino-3-chloro-2-fluorobenzoic acid. (n.d.). BLD Pharm.
  • 5-Amino-3-chloro-2-fluorobenzoic acid. (n.d.). Benchchem.
  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2026, January 6). ResearchGate.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • 2-Amino-3-chloro-5-fluorobenzoic acid. (n.d.). BLD Pharm.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (n.d.). PubMed.
  • Zhang, L., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Preparation of 5-amino-2-chlorobenzoic acid. (n.d.). PrepChem.com.
  • Detection and Quantitation of Process Related Residual and Impurities. (n.d.). BioPharmaSpec.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
  • Tathe, A. B., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.
  • 3-Amino-5-chloro-2-fluorobenzoic acid. (n.d.). ChemScene.
  • AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. (n.d.).
  • Validation of Chromatographic Methods. (n.d.).
  • 2-amino-5-chloro-3-fluorobenzoic acid (C7H5ClFNO2). (n.d.). PubChemLite.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • 5-Amino-2-chlorobenzoic acid, 50 g. (n.d.). Carl ROTH.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26).
  • Niessen, W. M. A. (n.d.).
  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed.
  • 5-Chloro-2-fluorobenzoic acid. (n.d.). Ossila.
  • Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. (2018, February 26). IOSR Journal.
  • 2-amino-3-chloro-5-fluorobenzoic acid. (n.d.). Advanced ChemBlocks.
  • 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Amino-3-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-Amino-3-chloro-2-fluorobenzoic acid Physical State: Solid (Crystalline Powder) Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Critical Note: As a halogenated aniline derivative, this compound possesses increased lipophilicity due to the fluorine and chlorine substituents. This significantly enhances transdermal absorption rates compared to non-halogenated benzoic acids. Treat as a potential sensitizer and toxicant.

Chemical Hazard Profiling (The "Why")

Expertise & Experience Insight: Standard safety data sheets (SDS) often categorize this family of chemicals generically. However, the structural combination of a primary amine and halogens (F, Cl) on the benzene ring creates specific risks that standard protocols miss:

  • Enhanced Bioavailability (The Fluorine Effect): The fluorine atom at the C2 position increases the compound's lipophilicity. This allows the molecule to penetrate the stratum corneum (outer skin layer) more efficiently than standard benzoic acid.

  • Sensitization Potential: The amino group (-NH2) is a known structural alert for skin sensitization. Combined with the electron-withdrawing halogens, the reactivity of the ring is modulated, potentially increasing its binding affinity to biological proteins.

  • Static Charge Accumulation: Halogenated aromatic powders are prone to high static charge buildup. This causes "fly-away" powder during weighing, increasing the risk of inhalation exposure and bench contamination.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just contact, but permeation and inhalation.

PPE CategoryStandard RequirementTechnical Justification (Causality)
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, 5-6 mil)Halogenated aromatics can permeate thin nitrile. The outer glove protects against gross contamination; the inner glove acts as the final barrier against permeation.
Respiratory P100 / N95 Respirator (if outside hood)Mandatory: Fume Hood UseThe particle size of this intermediate is often fine (<10µm). Static repulsion can aerosolize particles during transfer.
Eye/Face Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular area.
Body Lab Coat (Tyvek/Polypropylene preferred) Cotton lab coats can retain dust. Synthetic, non-woven materials prevent particle entrapment and are easier to wipe down.

Operational Workflow & Engineering Controls

Phase 1: Preparation & Weighing

Objective: Minimize static-induced aerosolization.

  • Engineering Control: All handling must occur within a certified chemical fume hood operating at 80-100 fpm face velocity .

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the hood before opening the container. If unavailable, wipe the spatula and weighing boat with a damp lint-free wipe (isopropanol) to discharge static.

  • Transfer: Do not pour from the stock bottle. Use a stainless steel spatula (less static than plastic).

Phase 2: Solubilization & Reaction

Objective: Prevent exothermic splashing and vapor release.

  • Solvent Choice: When dissolving in organic solvents (e.g., DMSO, Methanol), add the solvent slowly. The carboxylic acid moiety can generate mild heat of solution.

  • Vessel: Use a round-bottom flask or vial with a septum cap. Avoid open beakers to prevent solvent evaporation carrying the solute into the hood atmosphere.

Phase 3: Decontamination

Objective: Neutralize residues before equipment leaves the hood.

  • Wipe Down: Use a wipe soaked in 5% Sodium Bicarbonate (aq) followed by water. The base helps convert the acid to its water-soluble salt (benzoate), facilitating removal from surfaces.

  • Final Clean: Finish with 70% Ethanol to remove organic residues.

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafetyProtocol cluster_0 CRITICAL CONTROL POINT Start Start: Task Planning Risk Risk Assessment: Check Ventilation & Static Start->Risk PPE Don PPE: Double Nitrile + Goggles Risk->PPE Safe to Proceed Weighing Weighing (Inside Hood): Use Anti-Static Measures PPE->Weighing Solubilization Solubilization: Closed Vessel Transfer Weighing->Solubilization Waste Disposal: Segregate Halogenated Waste Solubilization->Waste Excess/Cleanup Decon Decontamination: 5% NaHCO3 Wash Waste->Decon End Process Complete Decon->End

Caption: Operational workflow emphasizing the critical control point at the weighing stage due to static aerosolization risks.

Disposal Protocol (Strict Segregation)

Improper disposal of halogenated compounds is a major compliance violation and safety hazard (formation of dioxins during incorrect incineration).

  • Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a dedicated Hazardous Solid Waste bag labeled "Halogenated Organic Solids."

  • Liquid Waste:

    • DO NOT mix with general organic solvents (Acetone/Hexane waste).

    • Must be disposed of in the Halogenated Organic Waste stream (often red cans or specifically labeled carboys).

    • Labeling: clearly list "5-Amino-3-chloro-2-fluorobenzoic acid" to alert waste handlers to the presence of F/Cl atoms.

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1][2] Do not use alcohol/solvents on skin (increases absorption).

  • Eye Contact: Flush with water for 15 minutes.[1][3] Lifting upper and lower lids is crucial as powder can trap deep in the fornix.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (water or dilute bicarb), then scoop into the halogenated waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235398 (Analogs of Chlorofluorobenzoic acids). PubChem. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2025). Halogenated Solvents and Waste Management Guidelines.[4] Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzoic acid derivatives hazard classification. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.